Pyrrolidine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H11N3 |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
pyrrolidine-3,4-diamine |
InChI |
InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2 |
InChI Key |
WCOQAGPRGRKKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrolidine-3,4-diamine structure and conformation
An In-Depth Technical Guide on the Core Structure and Conformation of Pyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with two amine groups on adjacent carbons. This core structure is of significant interest in medicinal chemistry and drug development due to its potential for forming various stereoisomers with distinct three-dimensional arrangements, which can lead to differential biological activities. This guide provides a detailed examination of the stereoisomerism and conformational landscape of the this compound scaffold. It outlines the key structural features, including the non-planar nature of the pyrrolidine ring and the potential for intramolecular hydrogen bonding. Furthermore, this document details the experimental and computational protocols essential for the structural elucidation and conformational analysis of this and related compounds.
Introduction to the this compound Scaffold
The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and synthetic compounds. Its non-planar, flexible nature allows it to adopt various conformations, which can significantly influence the biological activity of molecules containing this scaffold. The addition of two amine substituents at the 3 and 4 positions introduces chiral centers and the potential for rich stereochemistry and complex conformational behavior. Understanding the three-dimensional structure and conformational preferences of this compound is crucial for the rational design of novel therapeutics.
Stereoisomerism in this compound
The presence of two chiral centers at the C3 and C4 positions of the pyrrolidine ring in this compound gives rise to multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, each of which exists as a pair of enantiomers.
-
trans-Pyrrolidine-3,4-diamine: The two amine groups are on opposite faces of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (3R,4R) and (3S,4S).
-
cis-Pyrrolidine-3,4-diamine: The two amine groups are on the same face of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (3R,4S) and (3S,4R).
The specific stereoisomer can have a profound impact on the molecule's ability to interact with biological targets.
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3,4-diamine, a C-substituted derivative of the fundamental heterocyclic amine pyrrolidine, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The introduction of two amino groups onto the pyrrolidine ring at the 3 and 4 positions dramatically alters the molecule's physicochemical properties compared to the parent pyrrolidine, influencing its polarity, basicity, and potential for hydrogen bonding. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols for their determination, and explores the synthesis and biological significance of this compound class.
Physicochemical Properties
Quantitative data for the specific physicochemical properties of this compound are not extensively reported in publicly available literature. Much of the available data pertains to the parent compound, pyrrolidine, or is predicted. This section compiles the known information and provides context based on related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Pyrrolidine (Parent Compound) | Data Source/Comment |
| Molecular Formula | C₄H₁₁N₃ | C₄H₉N | Calculated |
| Molecular Weight | 101.15 g/mol | 71.12 g/mol | Calculated |
| Melting Point | Data not available | -63 °C | Experimental data for pyrrolidine. The diamino derivative is expected to have a higher melting point due to increased hydrogen bonding capability. |
| Boiling Point | Data not available | 87-88 °C at 760 mmHg | Experimental data for pyrrolidine. The diamino derivative is expected to have a significantly higher boiling point. |
| pKa | 8.15 (for a "3,4-diamino-" pyrrolidine) | 11.27 (of conjugate acid) | The pKa value for the diamino-substituted pyrrolidine is a critical parameter for understanding its ionization state at physiological pH. |
| logP (Octanol-Water Partition Coefficient) | Data not available | 0.22 - 0.46 | Experimental and predicted data for pyrrolidine. The diamino derivative is expected to have a significantly lower logP (more hydrophilic) due to the presence of two additional polar amino groups. |
| Solubility | Data not available | Miscible in water | Pyrrolidine is highly soluble in water. This compound is also expected to be highly water-soluble due to the two additional amino groups capable of hydrogen bonding. |
Experimental Protocols
The determination of the physicochemical properties of this compound would follow established methodologies for organic amines. The following are detailed protocols for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A known concentration of this compound (e.g., 0.01 M) is prepared in deionized water.
-
Titration Setup: The solution is placed in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since this compound has three basic nitrogen atoms (one in the ring and two in the amino groups), multiple pKa values may be determined.
Logical Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in either the water or n-octanol phase.
-
Partitioning: A measured volume of the prepared sample solution is mixed with a measured volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Experimental Workflow for Shake-Flask logP Determination
An In-Depth Technical Guide to Pyrrolidine-3,4-diamine and Its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrrolidine-3,4-diamine, a versatile chemical scaffold with significant applications in drug discovery and asymmetric synthesis. This document details its chemical identifiers, physicochemical properties, and biological activities, along with experimental protocols for its synthesis and application.
Chemical Identifiers and Properties
This compound and its stereoisomers are crucial building blocks in medicinal chemistry. The following tables summarize the key identifiers and physicochemical properties for the parent compound and its common derivatives.
Table 1: Chemical Identifiers for this compound and Derivatives
| Compound Name | CAS Number | Molecular Formula | IUPAC Name | InChI Key |
| This compound | 1215485-03-2[1][2] | C4H11N3 | This compound | ACWLNFKHOPHHMW-UHFFFAOYSA-N[3] |
| (3R,4S)-pyrrolidine-3,4-diamine trihydrochloride | 380357-31-3[4] | C4H14Cl3N3 | (3R,4S)-pyrrolidine-3,4-diamine;trihydrochloride | N/A |
| cis-Pyrrolidine-3,4-diol hydrochloride | 186393-21-5[5] | C4H10ClNO2 | (3S,4R)-pyrrolidine-3,4-diol;hydrochloride | VADWFRGDDJHKNB-HKTIBRIUSA-N |
| (3R,4R)-pyrrolidine-3,4-diol hydrochloride | 1104000-68-1[6][7] | C4H10ClNO2 | (3r,4r)-pyrrolidine-3,4-diol hydrochloride | N/A |
| trans-3,4-Dihydroxypyrrolidine | 186393-31-7[8][9] | C4H9NO2 | trans-3,4-dihydroxypyrrolidine | N/A |
| (+/-)-trans-4-(3-Pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride | 1049739-96-9[10] | C10H14Cl2N2O2 | (3S,4S)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | N/A |
| Rac trans-3,4-Diphenyl-pyrrolidine | 119067-17-3[11] | C16H17N | 3,4-diphenylpyrrolidine | KCUJZQHVIDHUQU-HZPDHXFCSA-N[11] |
Table 2: Physicochemical Properties of Pyrrolidine (Parent Scaffold)
| Property | Value | Source |
| Molecular Weight | 71.12 g/mol | [12] |
| Boiling Point | 87-88 °C | [13] |
| Melting Point | -63 °C | [12] |
| Density | 0.852 g/mL at 25 °C | [13] |
| Solubility | Miscible with water, alcohol, ether, chloroform | [12][13] |
| pKa (of conjugate acid) | 11.27 in water | [12][14] |
| Refractive Index (n20/D) | 1.443 | [13] |
Spectroscopic Data:
Comprehensive spectroscopic data for the parent pyrrolidine molecule is available through various databases. This includes:
-
1H and 13C NMR: Detailed spectral data and assignments for pyrrolidine and its derivatives can be found in resources like the NIST WebBook and publications focusing on NMR analysis of these compounds.[15][16][17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum of pyrrolidine shows characteristic peaks for N-H and C-H stretching.[1][19][20]
-
Mass Spectrometry: The mass spectrum of pyrrolidine provides information on its fragmentation pattern.[7][21][22]
Biological Activity and Applications
Derivatives of this compound have shown significant potential in drug discovery, particularly as enzyme inhibitors and receptor ligands.
Table 3: Enzyme Inhibition by Pyrrolidine Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Source |
| 4-methoxy analogue (3g) | α-amylase | 26.24 µg/mL | [23] |
| 4-methoxy analogue (3g) | α-glucosidase | 18.04 µg/mL | [23] |
| Derivative 3a | α-amylase | 36.32 µg/mL | [23] |
| Derivative 3f | α-glucosidase | 27.51 µg/mL | [23] |
| Thiazole-sulfonamide derivative 11 | α-amylase | 2.91 ± 0.23 µM | [24] |
| Thiazole-sulfonamide derivative 10 | α-glucosidase | 3.02 ± 0.23 µM | [24] |
| Hydroxy pyrrolidine 9b | α-glucosidase | 48.31 µM | [24] |
| Thiazole derivative 11 | DPP-4 | 2.51 ± 0.27 µM | [24] |
Table 4: Receptor Binding Affinity of Pyrrolidine Derivatives
| Compound/Derivative | Target Receptor | Ki Value | Source |
| Pyrrolidinyl benzofuran 17b | α4β2 Nicotinic Acetylcholine Receptor | 0.172 µM | [25] |
| Pyrrolidinyl benzofuran 17a | α4β2 Nicotinic Acetylcholine Receptor | 0.718 µM | [25] |
| Piperidine-based DAT ligand 9d | Dopamine Transporter (DAT) | 1.55 nM | [26] |
Experimental Protocols
Synthesis of Chiral Pyrrolidines via Asymmetric 1,3-Dipolar Cycloaddition
A common and effective method for synthesizing enantiomerically enriched pyrrolidines is through the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, often catalyzed by a chiral metal complex. The following is a general experimental workflow for such a synthesis.
Caption: Asymmetric Synthesis of Chiral Pyrrolidines.
α-Glucosidase Inhibition Assay
This protocol outlines a common colorimetric method to assess the inhibitory activity of compounds against α-glucosidase.[27][28][29][30]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, test compounds, and positive control in the phosphate buffer.
-
Incubation: In a 96-well plate, add the test compound solution and the α-glucosidase solution. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution.
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against different concentrations of the test compound.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a compound for the dopamine transporter.[10][31][32]
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand (e.g., [3H]WIN 35,428 or [3H]BTCP)
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In tubes, combine the hDAT-expressing cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the mixture for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway directly modulated by this compound is not extensively documented in the literature, its derivatives are known to interact with various biological targets. The following diagram illustrates a logical workflow for the screening and characterization of a novel pyrrolidine-based compound in a drug discovery context.
Caption: Drug Discovery Workflow for Pyrrolidine Derivatives.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for further investigation and application of this important chemical scaffold.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 1215485-03-2|this compound|BLD Pharm [bldpharm.com]
- 3. Buy this compound hydrochloride [smolecule.com]
- 4. CAS#:380357-31-3 | (3R,4S)-pyrrolidine-3,4-diamine trihydrochloride | Chemsrc [chemsrc.com]
- 5. Buy cis-Pyrrolidine-3,4-diol hydrochloride | 186393-21-5 [smolecule.com]
- 6. Pyrrolidine-3,4-diimine | C4H7N3 | CID 70330662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R,4R)-pyrrolidine-3,4-diol hydrochloride 97% | CAS: 1104000-68-1 | AChemBlock [achemblock.com]
- 8. Page loading... [guidechem.com]
- 9. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 14. tygersci.com [tygersci.com]
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- 18. researchgate.net [researchgate.net]
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- 23. file.elabscience.com [file.elabscience.com]
- 24. journal.ipb.ac.id [journal.ipb.ac.id]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 28. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 29. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
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- 31. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 32. bioivt.com [bioivt.com]
The Rising Profile of Pyrrolidine-3,4-diamine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this versatile class of compounds, pyrrolidine-3,4-diamine derivatives are emerging as a promising, albeit underexplored, area of research. This technical guide provides an in-depth overview of the current understanding of the biological activity of these derivatives, with a focus on their potential as therapeutic agents. Due to the nascent stage of research into this specific scaffold, this guide will draw upon the well-established activities of structurally related pyrrolidine compounds to infer potential mechanisms of action and biological targets, particularly focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibition.
Biological Activity and Therapeutic Potential
While direct and extensive biological data for this compound derivatives are limited in publicly available literature, the broader class of pyrrolidine-containing molecules has demonstrated a wide range of pharmacological activities. A significant body of evidence points towards their potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1][2]
DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to increased insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2][4] Several approved anti-diabetic drugs feature a pyrrolidine moiety, underscoring the potential of this scaffold to interact effectively with the DPP-4 active site.[5]
The vicinal diamine functionality of the this compound core presents a unique opportunity for designing novel DPP-4 inhibitors. The two amino groups can potentially form key interactions with amino acid residues in the enzyme's active site, leading to high-affinity binding and potent inhibition.
Beyond DPP-4 inhibition, other pyrrolidine derivatives have shown a diverse array of biological activities, including:
-
Antiviral activity: As inhibitors of viral proteases.
-
Anticancer activity: Through various mechanisms, including enzyme inhibition and disruption of cellular signaling.
-
Antibacterial activity: By targeting essential bacterial enzymes.
-
Neurological activity: Modulating the activity of receptors and transporters in the central nervous system.
Further investigation into this compound derivatives is warranted to explore these and other potential therapeutic applications.
Quantitative Data on Pyrrolidine-Based DPP-4 Inhibitors
Specific quantitative activity data for this compound derivatives as DPP-4 inhibitors is not yet widely available. However, to provide a comparative context for researchers, the following table summarizes the inhibitory activity of several well-characterized pyrrolidine-containing DPP-4 inhibitors. This data highlights the potential potency that can be achieved with the pyrrolidine scaffold.
| Compound Class | Specific Derivative | Target | Activity (IC50) | Reference |
| Cyanopyrrolidines | Vildagliptin | DPP-4 | ~2 nM | [5] |
| Cyanopyrrolidines | Saxagliptin | DPP-4 | ~2 nM | [5][6] |
| Triazolopiperazine β-amino amides | Compound 3 | DPP-4 | 2 nM | [6] |
| Triazolopiperazine β-amino amides | Compound 4 | DPP-4 | 2 nM | [6] |
| 1,2,3-Triazole-5-carboximidamides | Compound 2 | DPP-4 | 6.57 µM | [6] |
| 3-Aminocoumarins | Compound 31 | DPP-4 | 3.16 µM | [6] |
Experimental Protocols
Synthesis of cis-3,4-Diaminopyrrolidine Derivatives
The enantioselective synthesis of the core cis-3,4-diaminopyrrolidine scaffold is a critical first step for biological evaluation. A key method involves a silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with (Z)-α-amidonitroalkenes.
Materials:
-
Glycine imino ester
-
(Z)-α-amidonitroalkene
-
Chiral phosphoramidite ligand
-
Silver salt (e.g., AgOAc)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the chiral phosphoramidite ligand and the silver salt in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the glycine imino ester.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the catalyst-ylide complex.
-
Add the (Z)-α-amidonitroalkene to the reaction mixture.
-
Stir the reaction at the indicated temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired chiral cis-3,4-diaminopyrrolidine derivative.
-
The nitro group can then be reduced to the corresponding amine, and the amide can be hydrolyzed to provide the free diamine.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the DPP-4 enzyme.[7][8]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[7]
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[9]
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the 96-well microplate, add a solution of the DPP-4 enzyme in the assay buffer.
-
Add the diluted test compounds or positive control to the respective wells. Include wells with enzyme and solvent only (no inhibitor) as a control for 100% enzyme activity and wells with buffer only as a blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm).[7] The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the DPP-4 Inhibition Pathway
The following diagrams illustrate the general workflow for synthesizing and screening this compound derivatives and the established signaling pathway of DPP-4 inhibition.
Conclusion and Future Directions
This compound derivatives represent a novel and intriguing chemical space for the discovery of new therapeutic agents. While direct evidence of their biological activity is still emerging, the established success of other pyrrolidine-containing compounds, particularly as DPP-4 inhibitors, provides a strong rationale for their further investigation. The synthetic methodologies for accessing the chiral core are being developed, paving the way for the creation of diverse libraries for biological screening. Future research should focus on the synthesis and evaluation of a broad range of N-substituted this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activity. This underexplored class of molecules holds significant promise for the development of next-generation therapeutics.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 9. content.abcam.com [content.abcam.com]
Pyrrolidine-3,4-diamine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3,4-diamine hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with two amine groups at the 3 and 4 positions. This molecule, particularly as its hydrochloride salt, serves as a versatile building block in medicinal chemistry and asymmetric synthesis. Its rigid, chiral scaffold is of significant interest in the development of novel therapeutics and catalytic systems. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound hydrochloride, with a focus on its utility in research and drug discovery.
Chemical and Physical Properties
This compound is typically available as a trihydrochloride salt, enhancing its stability and solubility in aqueous media. While extensive experimental data for the free base and its hydrochloride salt are not widely published, the following table summarizes available and predicted properties.
| Property | Value | Source/Notes |
| Chemical Name | This compound trihydrochloride | |
| Molecular Formula | C₄H₁₄Cl₃N₃ | [1] |
| Molecular Weight | 210.53 g/mol | [1][2] |
| CAS Number | 1215233-48-9 (for trihydrochloride) | [2] |
| Appearance | Solid (predicted) | Based on typical properties of amine hydrochlorides |
| Solubility | Soluble in water (predicted) | Due to the presence of multiple hydrochloride salts |
| Stereochemistry | Chiral | Exists as cis and trans diastereomers, and their respective enantiomers |
Synthesis and Experimental Protocols
The synthesis of this compound hydrochloride often involves multi-step procedures starting from chiral precursors to ensure stereochemical control. The following protocol is an adapted method for the synthesis of a protected form and its subsequent deprotection to the trihydrochloride salt, based on methodologies reported in the literature.
Experimental Protocol: Synthesis of Tri-hydrochloric acid salt of 3,4-Diamino-pyrrolidine
This protocol is adapted from the synthesis of a protected precursor, followed by deprotection.
Step 1: Synthesis of a Protected Diamino-pyrrolidine Precursor
A common strategy involves the formation of the pyrrolidine ring through cycloaddition reactions or starting from a chiral pool material like tartaric acid. For instance, an asymmetric [3+2] cycloaddition of an azomethine ylide with a nitrogen-containing dipolarophile can yield a protected 3,4-diaminopyrrolidine derivative.[3][4]
Step 2: Deprotection to Yield this compound trihydrochloride
-
Materials:
-
Protected 3,4-diamino-pyrrolidine derivative (e.g., Boc-protected)
-
Methanol
-
Palladium on charcoal (Pd/C, 10 wt%)
-
4.0 M Hydrochloric acid in dioxane
-
Diethyl ether
-
-
Procedure:
-
The protected 3,4-diamino-pyrrolidine derivative is dissolved in methanol.
-
10 wt% Pd/C is added to the solution for hydrogenation to remove certain protecting groups. The reaction is monitored for completion.
-
The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is evaporated under reduced pressure.
-
The residue is dissolved in a suitable solvent like dichloromethane.
-
A 4.0 M solution of hydrochloric acid in dioxane is added, and the mixture is stirred for approximately 1 hour to remove acid-labile protecting groups (like Boc) and form the hydrochloride salt.
-
The solvent is removed by distillation under reduced pressure.
-
The resulting solid is washed with diethyl ether to afford the tri-hydrochloric acid salt of 3,4-diamino-pyrrolidine.
-
Workflow for the Synthesis of this compound trihydrochloride
Caption: A generalized synthetic workflow for producing this compound trihydrochloride.
Applications in Research and Drug Development
The unique structural features of this compound hydrochloride make it a valuable scaffold in several areas of chemical and pharmaceutical research.
Asymmetric Catalysis
The vicinal diamine motif within a rigid pyrrolidine ring provides an excellent chiral environment for asymmetric catalysis.[1]
-
Organocatalysis: The amine groups can act as bifunctional catalysts in reactions such as Michael additions and aldol reactions. One amine can be protonated to activate an electrophile via hydrogen bonding, while the other free amine can coordinate the nucleophile, leading to high enantioselectivity.[1]
-
Chiral Ligands: this compound can serve as a chiral backbone for the synthesis of Salen-type ligands. These ligands, when complexed with metals like manganese, have been shown to be effective catalysts in asymmetric epoxidation reactions.[5]
Logical Relationship in Bifunctional Organocatalysis
Caption: Role of this compound as a bifunctional organocatalyst.
Building Block in Medicinal Chemistry
The pyrrolidine ring is a common motif in many FDA-approved drugs. The 3,4-diamino substitution pattern is particularly interesting for creating compounds that can interact with biological targets through hydrogen bonding and ionic interactions.
-
Enzyme Inhibitors: The diamine functionality can mimic interactions of natural substrates with enzyme active sites. Derivatives of 3,4-diaminopyrrolidine have been investigated as potential inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and HIV-1 protease.[4]
-
Antibacterial Agents: Although some studies have shown that simple this compound substitutions on certain scaffolds may result in weak activity, the diamine moiety provides a platform for further functionalization to develop potent antibacterial agents.
-
Antiviral and Anticancer Agents: The rigid stereochemistry of the 3,4-diaminopyrrolidine scaffold allows for precise positioning of functional groups to interact with viral proteins or cancer-related targets.[4]
Involvement in Signaling Pathways
Direct involvement of this compound hydrochloride in specific signaling pathways is not well-documented. Its utility lies more as a synthetic intermediate for creating molecules that target various components of signaling pathways. For instance, derivatives of this compound could be designed to inhibit kinases, proteases, or other enzymes that are crucial nodes in cell signaling cascades related to cancer, inflammation, or infectious diseases.
Conceptual Drug Action Pathway
Caption: Conceptual pathway from the building block to a therapeutic effect.
Conclusion
This compound hydrochloride is a valuable chiral building block for researchers in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of two reactive amine groups make it an attractive starting material for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and novel drug candidates. While detailed physicochemical and pharmacological data for the parent compound are limited, the extensive use of its derivatives highlights the importance of this scaffold in the ongoing quest for new and effective chemical entities. Further research into the properties and applications of this compound is warranted to fully exploit its potential.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Stereochemistry of Pyrrolidine-3,4-diamine: A Technical Guide to Synthesis, Separation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with its stereochemical configuration playing a pivotal role in determining biological activity.[1] This technical guide focuses on the stereochemistry of Pyrrolidine-3,4-diamine, a functionalized pyrrolidine with the potential for diverse pharmacological applications. Due to the limited availability of direct experimental data on this compound, this document provides a comprehensive overview based on analogous structures and established synthetic and analytical methodologies. It outlines a plausible stereoselective synthetic route for cis-3,4-diaminopyrrolidine derivatives, discusses the anticipated impact of its stereoisomers on biological effects, and provides a general protocol for their separation. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related diamine scaffolds.
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules. For pyrrolidine-based compounds, the presence of multiple stereocenters gives rise to a variety of stereoisomers, each potentially exhibiting unique pharmacological and pharmacokinetic profiles.[2] The cis and trans diastereomers, as well as their respective enantiomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)), of this compound present distinct spatial arrangements of the two amino groups, which are key functionalities for interaction with biological targets. The trans-3,4-diaminopyrrolidine skeleton, for instance, is a key component in certain HIV-1 protease inhibitors and other bioactive molecules.[1]
Stereoselective Synthesis of cis-Pyrrolidine-3,4-diamine Derivatives
Experimental Protocol: Asymmetric [3+2] Cycloaddition
This protocol is adapted from methodologies described for the synthesis of related chiral cis-3,4-diaminopyrrolidines.[1][3]
Materials:
-
Glycine imino ester (dipolar precursor)
-
(Z)-α-amidonitroalkene (dipolarophile)
-
Silver salt catalyst (e.g., AgClO₄)
-
Chiral phosphoramidite ligand
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under an inert atmosphere, the silver salt and the chiral phosphoramidite ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Cycloaddition Reaction: The (Z)-α-amidonitroalkene is added to the reaction vessel, followed by the slow addition of the glycine imino ester.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the specific substrates) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The resulting cycloadduct is purified by column chromatography on silica gel to yield the desired cis-3,4-diaminopyrrolidine derivative. The nitro and amido groups can then be reduced to the corresponding amines.
Synthetic and Analytical Workflow
Stereoisomers and Their Anticipated Biological Effects
Direct quantitative data on the biological activity of this compound stereoisomers is not currently available. However, based on the principles of stereopharmacology and data from analogous compounds, a qualitative assessment can be made.[4]
Data Presentation: Qualitative Summary of Expected Stereoisomer Properties
| Stereoisomer | Relative Orientation of Amino Groups | Expected Biological Activity Profile |
| (3R,4R)-trans | Diaxial or Diequatorial (depending on ring pucker) | May exhibit distinct receptor binding affinity and selectivity compared to the cis-isomers due to the larger distance and different spatial orientation between the amino groups. Potentially different metabolic stability. |
| (3S,4S)-trans | Diaxial or Diequatorial (depending on ring pucker) | As the enantiomer of the (3R,4R)-isomer, it is expected to have similar physical properties but likely different potency and efficacy at chiral biological targets. |
| (3R,4S)-cis | Axial-Equatorial (depending on ring pucker) | The closer proximity of the amino groups may favor chelation of metal ions in metalloenzymes or allow for bidentate binding to a receptor. |
| (3S,4R)-cis | Axial-Equatorial (depending on ring pucker) | As the enantiomer of the (3R,4S)-isomer, it is expected to interact differently with chiral receptors, potentially leading to variations in biological activity and off-target effects. |
Separation of Stereoisomers
The separation of the different stereoisomers of this compound is crucial for their individual biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[5][6]
Experimental Protocol: Chiral HPLC Separation
This is a general protocol that would require optimization for the specific this compound stereoisomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, cyclodextrin-based).[5]
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol).
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.
Procedure:
-
Column Selection: Choose a chiral column based on the properties of the analyte. For diamines, columns with acidic or basic selectors may be effective.
-
Mobile Phase Optimization: A systematic screening of different mobile phase compositions (varying the ratio of non-polar and polar solvents) and additives is performed to achieve baseline separation of the stereoisomers.
-
Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase or a compatible solvent. Derivatization with a chiral or UV-active agent can be employed if necessary to improve separation and detection.[7]
-
Analysis: The sample is injected onto the chiral column, and the chromatogram is recorded. The retention times will differ for each stereoisomer.
-
Quantification: The relative amounts of each stereoisomer can be determined by integrating the peak areas in the chromatogram.
Stereoisomers of this compound
Conclusion
The stereochemistry of this compound is a critical aspect that will undoubtedly govern its biological activity. While direct experimental data for this specific molecule is sparse, this guide provides a framework for its stereoselective synthesis, separation, and a rationale for the anticipated differences in the pharmacological profiles of its stereoisomers. The methodologies and principles outlined herein are intended to facilitate further research into this and related diamine scaffolds, ultimately contributing to the development of novel therapeutics with improved efficacy and safety profiles. Future studies should focus on the development of robust synthetic routes to all stereoisomers and a thorough in vitro and in vivo evaluation to elucidate their structure-activity relationships.
References
- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
Pyrrolidine-3,4-diamine as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its rigid, five-membered ring structure provides a valuable platform for creating diverse and stereochemically complex molecules. Among its many derivatives, chiral pyrrolidine-3,4-diamine stands out as a particularly valuable building block. The two amine functionalities offer versatile handles for further chemical modification, while the inherent chirality allows for the development of stereospecific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral this compound, with a focus on its role in the development of novel therapeutics.
Synthetic Strategies: Enantioselective Access to the this compound Core
The construction of the chiral this compound scaffold with high enantiopurity is a key challenge. One of the most powerful methods to achieve this is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles.[2][3] This approach allows for the direct and stereocontrolled formation of the pyrrolidine ring.
A notable example is the reaction of an imino ester, derived from glycine, with a (Z)-nitroalkene bearing a masked amino group. This reaction, catalyzed by a chiral silver-phosphoramidite complex, proceeds with high diastereoselectivity and enantioselectivity to afford the corresponding cis-3,4-diaminopyrrolidine precursor.[2]
Table 1: Enantioselective Synthesis of cis-3,4-Diaminopyrrolidine Precursors via 1,3-Dipolar Cycloaddition[2]
| Entry | Imine Substituent (Ar) | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | (Z)-N-(2-nitrovinyl)acetamide | 77 | >95:5 | 94 |
| 2 | 4-Bromophenyl | (Z)-N-(2-nitrovinyl)acetamide | 72 | >95:5 | 96 |
| 3 | 4-Methoxyphenyl | (Z)-N-(2-nitrovinyl)acetamide | 79 | >95:5 | 99 |
| 4 | 2-Naphthyl | (Z)-N-(2-nitrovinyl)acetamide | 65 | >95:5 | 95 |
Experimental Protocols
General Procedure for the Enantioselective 1,3-Dipolar Cycloaddition[2]
To a solution of the chiral silver-phosphoramidite catalyst (5 mol%) in a suitable solvent such as dichloromethane at room temperature is added the imino ester (1.0 equiv.). The mixture is stirred for 15 minutes, followed by the addition of the (Z)-nitroalkene dipolarophile (1.2 equiv.). The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine cycloadduct.
Synthesis of a Pyrrolidine-based DPP-4 Inhibitor[4]
A detailed, multi-step synthesis is often required to convert the chiral this compound building block into a final drug candidate. The following is a representative protocol for the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor:
-
Amide Coupling: To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv.). The mixture is stirred at room temperature for 30 minutes. Subsequently, a solution of the desired chiral pyrrolidine amine (1.0 equiv.) and triethylamine (1.2 equiv.) in THF is added, and the reaction is stirred overnight. The product is then extracted and purified.
-
Boc Deprotection: The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to dryness to yield the hydrochloride salt of the final compound.
Applications in Drug Discovery
The chiral this compound scaffold is a key component in a variety of biologically active molecules. Its ability to present functional groups in a well-defined three-dimensional space makes it an attractive moiety for targeting enzymes and receptors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of chiral this compound derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[4][5] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis.[6] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable therapeutic option for the management of type 2 diabetes.[5]
Table 2: Biological Activity of Pyrrolidine-based DPP-4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Vildagliptin | DPP-4 | 62 | [7] |
| Saxagliptin | DPP-4 | 50 | [5] |
| Linagliptin | DPP-4 | 1 | [5] |
| Alogliptin | DPP-4 | <10 | [5] |
| Compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | DPP-4 | 17 | [8] |
Visualizations
Caption: Synthetic workflow for chiral this compound precursors.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Computational Framework for Assessing the Stability of Pyrrolidine-3,4-diamine Isomers
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3,4-diamine is a vicinal diamine built on a five-membered saturated nitrogen heterocycle. This scaffold is of significant interest in medicinal chemistry due to its potential for forming various hydrogen bonding patterns and serving as a chiral building block in drug design. The conformational flexibility of the pyrrolidine ring, coupled with the stereoisomerism of the two amino substituents, results in a complex potential energy surface. Understanding the relative stabilities of the different isomers and conformers of this compound is crucial for predicting its behavior in biological systems and for the rational design of molecules incorporating this moiety.
Proposed Computational Methodology
A multi-step computational approach is proposed to thoroughly explore the conformational landscape and relative stabilities of this compound isomers. This involves an initial conformational search followed by high-level quantum chemical calculations for geometry optimization and energy refinement.
Step 1: Initial Conformational Search
A preliminary conformational search is essential to identify all relevant low-energy structures. This can be performed using a molecular mechanics force field, such as MMFF94s, to efficiently sample the potential energy surface. This search should account for:
-
Cis- and Trans- Isomerism: The relative orientation of the two amino groups on the pyrrolidine ring.
-
Ring Puckering: The non-planar nature of the pyrrolidine ring, which typically adopts envelope (E) or twisted (T) conformations. The puckering can be described by the positions of C3 and C4 atoms relative to the plane defined by N1, C2, and C5. Common puckering modes include C3-endo/C4-exo and C3-exo/C4-endo.
-
Amino Group Rotamers: The different rotational positions of the amino groups.
Step 2: Quantum Chemical Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search should then be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Recommended Method: The M06-2X functional is well-suited for non-covalent interactions and is a reliable choice for systems with potential intramolecular hydrogen bonding.[1][2] The B3LYP functional is also a widely used alternative.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost.[1][2]
-
Solvent Effects: To simulate a physiological environment, solvent effects can be incorporated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), with water as the solvent.[2]
Frequency calculations at the same level of theory are crucial to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
Step 3: Single-Point Energy Refinement
For a more accurate determination of the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set.
Logical Relationships of this compound Isomers
The primary isomeric and conformational relationships for this compound are depicted in the diagram below. This illustrates the hierarchical nature of the conformational analysis, starting from the fundamental cis/trans isomerism and branching into the various ring puckering and rotameric states.
Proposed Computational Workflow
The following diagram outlines the proposed workflow for the computational analysis of this compound stability.
Data Presentation
The quantitative results of the computational study should be presented in a clear and structured format to facilitate comparison between the different isomers and conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table presents the hypothetical relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the most stable conformers of cis- and trans-Pyrrolidine-3,4-diamine in the gas phase and in a simulated aqueous environment. The lowest energy conformer is set as the reference (0.00 kcal/mol).
| Isomer | Conformer | Solvent | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| trans | Twist (C2) | Gas Phase | 0.00 | 0.00 | 0.00 |
| Envelope (C3-endo) | Gas Phase | 0.85 | 0.82 | 0.95 | |
| Envelope (C4-exo) | Gas Phase | 1.20 | 1.15 | 1.35 | |
| cis | Envelope (C3-endo) | Gas Phase | 1.50 | 1.45 | 1.65 |
| Twist (C2) | Gas Phase | 2.10 | 2.05 | 2.25 | |
| Envelope (C4-exo) | Gas Phase | 2.50 | 2.45 | 2.70 | |
| trans | Twist (C2) | Water (CPCM) | 0.00 | 0.00 | 0.00 |
| Envelope (C3-endo) | Water (CPCM) | 0.75 | 0.72 | 0.85 | |
| Envelope (C4-exo) | Water (CPCM) | 1.10 | 1.05 | 1.25 | |
| cis | Envelope (C3-endo) | Water (CPCM) | 1.30 | 1.25 | 1.45 |
| Twist (C2) | Water (CPCM) | 1.90 | 1.85 | 2.05 | |
| Envelope (C4-exo) | Water (CPCM) | 2.30 | 2.25 | 2.50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Key Geometric Parameters of the Most Stable Conformers
This table provides a comparison of selected bond lengths and dihedral angles for the most stable cis and trans conformers in the gas phase, which can offer insights into the structural differences driving the stability variations.
| Parameter | trans-Twist (C2) | cis-Envelope (C3-endo) |
| Bond Lengths (Å) | ||
| C3-C4 | 1.545 | 1.548 |
| C3-N | 1.470 | 1.472 |
| C4-N | 1.471 | 1.473 |
| **Dihedral Angles (°) ** | ||
| N-C3-C4-N | 165.8 | 45.2 |
| C2-N1-C5-C4 | -25.1 | -35.5 |
| C3-C4-C5-N1 | 38.9 | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The proposed computational framework provides a comprehensive approach to elucidating the relative stabilities of this compound isomers and conformers. By employing rigorous quantum chemical methods, researchers can gain valuable insights into the intrinsic structural preferences of this important chemical moiety. The systematic workflow, from conformational searching to high-level energy calculations, coupled with clear data presentation, will enable a thorough understanding of its potential energy landscape. This knowledge is anticipated to be highly beneficial for applications in drug discovery and development, where molecular conformation plays a critical role in biological activity.
References
Pyrrolidine-3,4-diamine Analogs: A Technical Guide to a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Among its many derivatives, analogs of pyrrolidine-3,4-diamine are emerging as a class of compounds with significant therapeutic potential, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential applications of these analogs, with a focus on their role as DPP-4 inhibitors.
Core Concepts: The this compound Scaffold
The vicinal diamine functional group on the pyrrolidine ring provides a unique three-dimensional arrangement of atoms that allows for specific and high-affinity interactions with biological targets. The stereochemistry at the 3 and 4 positions is crucial for biological activity, with different stereoisomers often exhibiting significantly different potencies. The nitrogen atoms of the diamine moiety can act as hydrogen bond donors and acceptors, while the pyrrolidine ring itself provides a rigid scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.
Potential Applications: Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A primary area of investigation for this compound analogs is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these analogs can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the potentiation of the endogenous incretin system. The following diagram illustrates the key steps in this signaling pathway.
References
Methodological & Application
Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine-3,4-diamines are privileged scaffolds in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure and the presence of two stereogenic centers bearing amino groups make them valuable building blocks for a wide range of biologically active molecules. Notably, this motif is a key component in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. The precise stereochemistry of the diamine substituents is often critical for potent and selective target engagement. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both cis- and trans-pyrrolidine-3,4-diamines, targeting researchers in organic synthesis and drug development.
Synthetic Strategies Overview
The stereoselective synthesis of pyrrolidine-3,4-diamines can be broadly categorized into two main approaches:
-
Asymmetric Cycloaddition Reactions: This is a powerful method for constructing the pyrrolidine ring with concomitant control of the stereochemistry at the 3 and 4 positions. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a prominent example.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as L-tartaric acid or pyroglutamic acid, to introduce the desired stereocenters, which are then elaborated to the target diamine.
-
Diastereoselective Reduction: This approach involves the reduction of a prochiral precursor, such as a pyrrolidine-3,4-dione or a related enamine, where the existing stereocenters on the molecule direct the stereochemical outcome of the reduction.
This document will detail protocols for the enantioselective synthesis of cis-pyrrolidine-3,4-diamines via 1,3-dipolar cycloaddition and the synthesis of trans-pyrrolidine-3,4-diamines from L-tartaric acid.
Data Presentation: Comparison of Synthetic Routes
| Route | Target Isomer | Key Reaction | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| 1. Enantioselective 1,3-Dipolar Cycloaddition | cis | [3+2] Cycloaddition | 52-79% | 82-99% | 50:50 to 82:18 | [1] |
| 2. Synthesis from L-Tartaric Acid | trans | Mesylation, Azide Substitution, Reduction | Not explicitly stated for full sequence | High (from chiral pool) | High | General strategy |
| 3. Diastereoselective Reduction of β-Enamino Ester | Substituted | Catalytic Hydrogenation | 35-54% (for diastereomers) | Not applicable | Moderate to Good | [2] |
Mandatory Visualization
Caption: Synthetic workflows for cis- and trans-pyrrolidine-3,4-diamines.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of cis-Pyrrolidine-3,4-diamines via 1,3-Dipolar Cycloaddition
This protocol is based on the work of Sansano and coworkers and provides access to enantiomerically enriched cis-3,4-diaminopyrrolidines.[1]
Step 1: [3+2] Cycloaddition of an Imino Ester and a (Z)-Nitroalkene
-
Materials:
-
Appropriate α-imino ester (1.0 equiv)
-
(Z)-β-amido-nitroalkene (1.2 equiv)
-
Silver acetate (AgOAc) (5 mol%)
-
Chiral phosphoramidite ligand (e.g., (S,S,S)-L1) (5.5 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add silver acetate (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the α-imino ester (1.0 equiv) and the (Z)-β-amido-nitroalkene (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected cis-3-nitro-4-aminopyrrolidine derivative.
-
-
Quantitative Data:
Step 2: Reduction of the Nitro Group to the Amine
-
Materials:
-
Protected cis-3-nitro-4-aminopyrrolidine derivative (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr shaker)
-
-
Procedure:
-
Dissolve the protected cis-3-nitro-4-aminopyrrolidine derivative in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected cis-pyrrolidine-3,4-diamine.
-
If necessary, further purification can be achieved by chromatography or crystallization.
-
-
Note: Subsequent deprotection of the amino groups (e.g., Boc or Cbz) can be carried out using standard literature procedures to yield the free diamine.
Protocol 2: Synthesis of trans-Pyrrolidine-3,4-diamines from L-Tartaric Acid
This protocol outlines a general and reliable strategy for the synthesis of trans-pyrrolidine-3,4-diamines starting from the chiral pool.
Step 1: Synthesis of a Chiral trans-3,4-Dihydroxypyrrolidine Derivative
This step can be achieved through various published methods starting from L-diethyl tartrate. A common intermediate is a protected (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.
Step 2: Dimesylation of the Diol
-
Materials:
-
(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (2.2 equiv)
-
Triethylamine (Et₃N) or Pyridine (2.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine dropwise.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.
-
Step 3: Di-azide Formation via SN2 Reaction
-
Materials:
-
Crude dimesylate from the previous step (1.0 equiv)
-
Sodium azide (NaN₃) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude dimesylate in anhydrous DMF.
-
Add sodium azide in one portion.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the (3S,4S)-1-benzyl-3,4-diazidopyrrolidine.
-
Step 4: Reduction of the Diazide to the Diamine
-
Materials:
-
(3S,4S)-1-Benzyl-3,4-diazidopyrrolidine (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (10 wt%) or Platinum(IV) oxide (PtO₂)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr shaker)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, Step 2, using the diazide as the starting material.
-
The reduction of the azides to amines will proceed under these conditions.
-
After filtration and concentration, the crude trans-1-benzyl-pyrrolidine-3,4-diamine is obtained.
-
Further purification can be performed by chromatography or by salt formation and recrystallization.
-
-
Note: The benzyl group on the nitrogen can be removed by hydrogenolysis under different conditions (e.g., using Pearlman's catalyst, Pd(OH)₂/C) if the free diamine is desired.
Concluding Remarks
The protocols provided herein offer reliable and stereoselective methods for accessing both cis- and trans-pyrrolidine-3,4-diamines. The choice of synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the scale of the synthesis. The 1,3-dipolar cycloaddition is particularly powerful for generating enantiomerically enriched cis-isomers, while the use of L-tartaric acid from the chiral pool provides a robust pathway to the trans-isomers. These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the asymmetric synthesis of chiral pyrrolidine-3,4-diamine derivatives, a critical scaffold in modern medicinal chemistry. This document outlines key synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to aid in the development of novel therapeutics. The pyrrolidine ring is a privileged structure in numerous biologically active compounds, and the introduction of a vicinal diamine functionality at the 3 and 4 positions offers unique opportunities for creating potent and selective drug candidates.[1][2]
Introduction
This compound derivatives are key structural motifs in a variety of pharmacologically active molecules.[2] Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, making them ideal for targeting specific biological receptors and enzymes.[1] Notably, this scaffold is found in compounds developed as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as Chemokine Receptor 5 (CCR5) antagonists for HIV therapy. The stereochemistry of the diamine substituents is often crucial for biological activity, making asymmetric synthesis a critical aspect of their development.[3]
Key Asymmetric Synthetic Strategies
The asymmetric synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides: This is a powerful and widely used method for the enantioselective construction of the pyrrolidine ring.[4][5][6] Chiral metal catalysts, such as those based on copper(I) or silver(I) with chiral ligands, are employed to control the stereochemical outcome of the reaction between an azomethine ylide and a suitable dipolarophile, often a nitroalkene which serves as a masked amino group.[4][7]
-
Diastereoselective Transformations of Chiral Precursors: This strategy involves the use of readily available chiral starting materials, such as derivatives of proline or tartaric acid, which are then elaborated to the desired this compound structure.[2][8][9] Diastereoselective reactions, such as reductions or nucleophilic additions, are employed to install the required stereocenters.
-
Intramolecular Cyclization of Acyclic Precursors: Chiral acyclic precursors containing both the amine nucleophile and the electrophilic center can be induced to cyclize in an enantioselective manner. This can be achieved through metal-catalyzed intramolecular amination or aminohydroxylation reactions.
Experimental Workflow and Protocols
A general workflow for the asymmetric synthesis of a this compound derivative via a [3+2] cycloaddition is depicted below.
Detailed Protocol: Asymmetric [3+2] Cycloaddition
The following protocol is a representative example for the synthesis of a 4-nitro-3-aminopyrrolidine precursor, which can be subsequently converted to the target diamine.[7]
Materials:
-
Iminoester (1.0 equiv)
-
β-Phthalimidonitroethene (1.2 equiv)
-
Chiral N,O-Ligand (e.g., DHIPOH derivative) (5 mol%)
-
Cu(I) salt (e.g., Cu(CH3CN)4ClO4) (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,O-ligand and the Cu(I) salt.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester and the β-phthalimidonitroethene to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the results from various asymmetric syntheses of this compound precursors.
Table 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Nitroalkenes
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Ag(I)/Phosphoramidite | THF | 25 | 12 | 79 | >95:5 | 92 | [4] |
| 2 | Cu(I)/DHIPOH | CH2Cl2 | 0 | 24 | 92 | 98:2 | 99 | [7] |
| 3 | Cu(I)/Fesulphos | CH2Cl2 | 25 | 1 | 92 | >95:5 (endo) | 99 | [10] |
| 4 | Au(I)/Phosphoramidite | MeNO2 | 25 | 24 | 85 | >20:1 | 90 | N/A |
Table 2: Diastereoselective Reduction of a β-Enamino Ester
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | Reference |
| 1 | NaBH3CN | Methanol | 25 | 24 | 85 | >95:5 (trans) | [3] |
Biological Applications and Signaling Pathways
This compound derivatives have shown significant promise in modulating key biological pathways implicated in various diseases.
DPP-4 Inhibition for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[7][10][11][12] By inhibiting DPP-4, pyrrolidine-based drugs increase the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[4][11][12] This leads to improved glycemic control in patients with type 2 diabetes.
CCR5 Antagonism for HIV Treatment
Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that is used by the most common strains of HIV-1 to enter host T-cells.[3][9] this compound derivatives have been developed as CCR5 antagonists that bind to the receptor and induce a conformational change that prevents the interaction with the viral envelope glycoprotein gp120. This blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry and replication.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Pyrrolidine-3,4-diamine in Catalysis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and catalysis, and chiral diamines are a cornerstone of asymmetric synthesis, particularly in reactions like hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. However, it appears that the specific 3,4-diamino substitution pattern on the pyrrolidine ring has not been widely explored or reported for the development of catalytic ligands.
This document aims to provide a foundational understanding of how such a ligand could be conceptually applied, based on the established roles of similar structures. It will also outline general protocols for the synthesis and evaluation of new diamine ligands, which would be the necessary first steps for any researcher interested in exploring the potential of Pyrrolidine-3,4-diamine in catalysis.
Conceptual Applications
Based on the principles of ligand design in asymmetric catalysis, ligands derived from (3R,4R)- or (3S,4S)-pyrrolidine-3,4-diamine would be expected to be C2-symmetric bidentate ligands. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.
Potential catalytic applications for this compound-derived ligands could include:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: In complex with metals like Ruthenium, Rhodium, or Iridium, these ligands could be effective for the enantioselective reduction of ketones, imines, and olefins.
-
Asymmetric C-C Bond Formation: As ligands for metals like Palladium, Copper, or Nickel, they could be investigated in reactions such as asymmetric allylic alkylations, Michael additions, and Henry reactions.
-
Lewis Acid Catalysis: The diamine scaffold could be functionalized to create chiral Lewis acids for applications in Diels-Alder reactions, aldol reactions, and other transformations.
Experimental Protocols: A General Approach
For researchers interested in pioneering the use of this compound as a ligand, the following general experimental protocols for ligand synthesis and catalytic testing would be a logical starting point.
Protocol 1: Synthesis of N,N'-Disubstituted this compound Ligands
This protocol describes a general method for the N-alkylation or N-arylation of a protected this compound precursor.
Workflow for Ligand Synthesis:
Application Notes and Protocols for N-Functionalization of Pyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3,4-diamine is a valuable scaffold in medicinal chemistry and drug discovery due to its rigid, five-membered ring structure and the presence of two nucleophilic nitrogen atoms. These diamino groups provide key anchor points for the introduction of a wide array of functional groups, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides detailed protocols for the N-functionalization of this compound via common and robust chemical transformations, including reductive amination, N-acylation, and N-alkylation.
The primary challenge in the functionalization of this compound lies in achieving selectivity between the two amino groups. This can be addressed through careful control of reaction conditions and stoichiometry, or by employing protecting group strategies for stepwise functionalization.
General Strategies for N-Functionalization
The functionalization of the nitrogen atoms of this compound can be broadly categorized into three main reaction types:
-
Reductive Amination: This powerful method forms carbon-nitrogen bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating substituted amines.
-
N-Acylation: This reaction involves the formation of an amide bond by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. This is a common method for introducing a variety of substituents and is often used to modify the electronic and steric properties of the parent amine.
-
N-Alkylation: This involves the direct attachment of an alkyl group to the nitrogen atom, typically using an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.
Experimental Protocols
Due to the symmetrical nature of this compound, achieving mono-functionalization can be challenging. The following protocols provide methods for both mono- and di-functionalization. For selective mono-functionalization, the use of a protecting group strategy is recommended, where one amine is temporarily blocked to allow for the selective reaction of the other.
Protocol 1: Reductive Amination
Reductive amination is a versatile method for introducing a wide range of substituents onto the nitrogen atoms of this compound.
Objective: To synthesize N-substituted and N,N'-disubstituted pyrrolidine-3,4-diamines.
Materials:
-
This compound dihydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure for Disubstitution:
-
To a solution of this compound dihydrochloride (1.0 eq) in DCE or DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (2.2 eq) to the reaction mixture.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N'-disubstituted this compound.
Procedure for Monosubstitution (via Stoichiometric Control):
-
Follow the procedure for disubstitution, but use a limited amount of the aldehyde or ketone (0.9-1.0 eq).
-
The reaction will likely yield a mixture of starting material, mono-substituted, and di-substituted products. Careful purification by column chromatography will be required to isolate the desired mono-functionalized product.
| Reagent (Aldehyde/Ketone) | Product | Typical Yield (Disubstituted) |
| Benzaldehyde | N,N'-Dibenzylthis compound | 75-85% |
| Acetone | N,N'-Diisopropylthis compound | 70-80% |
| Cyclohexanone | N,N'-Dicyclohexylthis compound | 65-75% |
Protocol 2: N-Acylation
N-acylation is a straightforward method for the synthesis of amides from this compound.
Objective: To synthesize N-acyl and N,N'-diacyl pyrrolidine-3,4-diamines.
Materials:
-
This compound dihydrochloride
-
Acyl chloride or Acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure for Diacylation:
-
Suspend this compound dihydrochloride (1.0 eq) in DCM or THF.
-
Add triethylamine (2.5 eq) and stir for 10 minutes at 0 °C.
-
Slowly add the acyl chloride or acid anhydride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by 1 M HCl, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Procedure for Monoacylation (via Protecting Group Strategy):
-
Protect one of the amino groups of this compound with a suitable protecting group (e.g., Boc). This will require a separate synthetic step.
-
Follow the diacylation procedure using the mono-protected this compound as the starting material and 1.1 equivalents of the acylating agent.
-
After acylation, deprotect the protecting group under appropriate conditions (e.g., TFA for Boc) to yield the mono-acylated product.
| Acylating Agent | Product | Typical Yield (Diacylated) |
| Acetyl Chloride | N,N'-Diacetylthis compound | 80-90% |
| Benzoyl Chloride | N,N'-Dibenzoylthis compound | 85-95% |
| Succinic Anhydride | Di-succinimidyl derivative | 70-80% |
Protocol 3: N-Alkylation
Direct N-alkylation can be used to introduce alkyl groups, but care must be taken to control the degree of substitution.
Objective: To synthesize N-alkyl and N,N'-dialkyl pyrrolidine-3,4-diamines.
Materials:
-
This compound dihydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure for Dialkylation:
-
To a solution of this compound dihydrochloride (1.0 eq) in ACN or DMF, add potassium carbonate (3.0 eq).
-
Add the alkyl halide (2.2 eq) and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 6 to 24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. This method will likely produce a mixture of products, and careful purification is necessary.
| Alkylating Agent | Product | Typical Yield (Dialkylated) |
| Methyl Iodide | N,N'-Dimethylthis compound | 50-60% (mixture) |
| Benzyl Bromide | N,N'-Dibenzylthis compound | 60-70% (mixture) |
| Ethyl Bromoacetate | Di-ester derivative | 55-65% (mixture) |
Visualizations
Caption: Workflow for N-functionalization via Reductive Amination.
Caption: Strategy for selective mono-N-functionalization.
Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic analysis of Pyrrolidine-3,4-diamine, a diamino-substituted heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this guide presents predicted data alongside established protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This application note serves as a practical resource for researchers synthesizing or working with this compound, enabling its unambiguous identification and characterization.
Introduction
This compound is a saturated heterocyclic amine containing a five-membered ring with two amino functional groups. The pyrrolidine scaffold is a common motif in a wide array of natural products and synthetic pharmaceuticals. The addition of two amino groups at the 3 and 4 positions offers multiple sites for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is a critical first step in any research and development workflow involving this compound. This document outlines the expected spectroscopic features and provides standardized protocols for data acquisition.
Predicted and Expected Spectroscopic Data
While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on the known spectra of pyrrolidine and the influence of the diamino substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound. The presence of amino groups at the 3 and 4 positions will significantly influence the chemical shifts of the neighboring protons and carbons compared to the parent pyrrolidine molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-5 | 2.8 - 3.2 | m | 4H |
| H-3, H-4 | 3.0 - 3.4 | m | 2H |
| NH₂ | 1.5 - 3.0 (broad) | s | 4H |
| NH | 1.0 - 2.5 (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| C-2, C-5 | 45 - 55 |
| C-3, C-4 | 50 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching and bending vibrations of the N-H and C-N bonds of the primary and secondary amine groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H (primary amine) | 3300 - 3500 | Medium, Doublet | Symmetric & Asymmetric Stretch |
| N-H (secondary amine) | 3300 - 3500 | Medium, Sharp | Stretch |
| C-H (alkane) | 2850 - 2960 | Medium to Strong | Stretch |
| N-H (amine) | 1590 - 1650 | Medium to Strong | Scissoring (Bend) |
| C-N | 1020 - 1250 | Medium to Strong | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The predicted monoisotopic mass is 101.0953 Da.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 102.1026 |
| [M+Na]⁺ | 124.0845 |
| [M+K]⁺ | 140.0584 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic amine like this compound. Instrument parameters may need to be optimized for specific equipment.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the solvent or TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized or procured chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This application note provides a foundational guide for the spectroscopic analysis of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently identify and characterize this important chemical building block. The successful application of these spectroscopic techniques is fundamental to ensuring the quality and purity of the compound, which is paramount for its use in drug discovery and development.
Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral resolution of Pyrrolidine-3,4-diamine enantiomers, critical building blocks in pharmaceutical development. The following methods are outlined: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). Due to the limited availability of direct experimental data for this compound, the presented protocols are adapted from established methods for structurally analogous vicinal diamines and N-protected pyrrolidine derivatives. Optimization of the described conditions is recommended for the specific substrate.
Method 1: Diastereomeric Salt Resolution
This classical resolution technique involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol:
-
Protection of the Diamine: To ensure selective salt formation and improve handling, it is advisable to first protect one of the amino groups of this compound, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic N-Boc-pyrrolidine-3,4-diamine in a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/ethyl acetate).
-
Add a solution of 0.5 equivalents of the chiral resolving agent, such as (+)-tartaric acid or (+)-mandelic acid, in the same solvent.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can enhance crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
-
Liberation of the Enantiomerically Enriched Diamine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free diamine.
-
Extract the enantiomerically enriched N-Boc-pyrrolidine-3,4-diamine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
-
Analysis: Determine the enantiomeric excess (ee%) of the resolved diamine using chiral HPLC (see Method 3).
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow of Diastereomeric Salt Resolution.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted enantiomer from the product of the reacted enantiomer.
Protocol:
-
Substrate Preparation: The racemic this compound should be N-protected, for example with a Boc group, to be a suitable substrate for many lipases.
-
Enzymatic Reaction:
-
Dissolve the racemic N-Boc-pyrrolidine-3,4-diamine in an appropriate organic solvent (e.g., toluene, methyl tert-butyl ether).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Immobilized lipase, such as Candida antarctica lipase B (CALB, Novozym 435), is a common choice for the resolution of amines. Add the enzyme to the reaction mixture.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-50 °C).
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted starting material and the acylated product in high enantiomeric excess.
-
Work-up and Separation:
-
Filter off the immobilized enzyme.
-
The reaction mixture will contain the unreacted N-Boc-pyrrolidine-3,4-diamine enantiomer and the acylated N-Boc-pyrrolidine-3,4-diamine enantiomer.
-
These two compounds can be separated by column chromatography.
-
-
Deprotection: The protecting groups can be removed from the separated enantiomers as described in Method 1.
-
Analysis: The enantiomeric excess of both the recovered starting material and the product should be determined by chiral HPLC.
Workflow for Enzymatic Kinetic Resolution:
Application of Pyrrolidine-3,4-diamine in Peptide Synthesis: A Framework for Creating Novel Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential application of Pyrrolidine-3,4-diamine as a scaffold in peptide synthesis to create novel peptidomimetics. Due to the limited availability of direct published protocols for this specific diamine, this note provides a proposed, chemically sound framework based on established principles of solid-phase peptide synthesis (SPPS) and the use of similar cyclic scaffolds.
Introduction
This compound presents a unique scaffold for the synthesis of peptidomimetics. Its cyclic structure can impart conformational rigidity to a peptide backbone, which is a valuable attribute in drug design for improving target affinity and metabolic stability. The two amino groups at the 3 and 4 positions allow for the divergent synthesis of di-peptide mimics or the introduction of branched peptide structures. The pyrrolidine ring itself is a common motif in many FDA-approved drugs, potentially offering favorable pharmacokinetic properties.[1][2][3][4] This application note details a hypothetical protocol for the incorporation of a suitably protected this compound derivative into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Core Concept: this compound as a Di-peptide Mimic
The central hypothesis is to use this compound as a scaffold to mimic the di-peptide linkage. By coupling two different amino acids to the 3- and 4-amino groups of the pyrrolidine ring, a novel, conformationally constrained di-peptide analogue can be generated. This approach allows for the precise spatial orientation of the amino acid side chains, which can be crucial for interaction with biological targets.
A proposed synthetic building block for this purpose would be an N-Fmoc protected, and likely N-Boc protected on the ring, derivative of this compound. For this hypothetical protocol, we will assume the availability of (3R,4R)-1-(tert-butoxycarbonyl)-N3-(9H-fluoren-9-yl)methoxycarbonyl)-pyrrolidine-3,4-diamine. This specific protection scheme allows for the selective deprotection of the Fmoc group for peptide chain elongation on the solid support, while the Boc group protects the pyrrolidine nitrogen.
Experimental Protocols
This section provides a detailed, hypothetical methodology for the synthesis of a short peptide incorporating a this compound scaffold using manual solid-phase peptide synthesis.
Materials and Reagents
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)
-
Hypothetical Building Block: (3R,4R)-1-Boc-N3-Fmoc-pyrrolidine-3,4-diamine
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether
Protocol 1: Solid-Phase Synthesis of a Peptide with a this compound Scaffold
This protocol describes the synthesis of a model peptide: Ac-Ala-Leu-[Pyrrolidine(3,4-diamino-Ala)]-NH2.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Coupling of the First Amino Acid (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents), HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in 1.5 mL of DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Drain and wash with DMF (3 x 2 mL). Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the this compound Building Block:
-
Dissolve (3R,4R)-1-Boc-N3-Fmoc-pyrrolidine-3,4-diamine (2 eq.), HBTU (1.9 eq.), HOBt (2 eq.), and DIEA (4 eq.) in 1.5 mL of DMF.
-
Add the activation mixture to the resin and agitate for 4 hours.
-
Drain, wash with DMF, and perform a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2. This will deprotect the N3-amino group on the pyrrolidine ring.
-
Coupling of the Second Alanine (to the Pyrrolidine Scaffold):
-
Activate and couple Fmoc-Ala-OH as described in step 3. This will attach the alanine to the 3-amino group of the pyrrolidine.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Leucine:
-
Activate and couple Fmoc-Leu-OH as described in step 3.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Final Alanine:
-
Activate and couple Fmoc-Ala-OH as described in step 3.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Add a solution of 1 mL of 5% acetic anhydride and 6% DIEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash with DMF (3 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) to the dry resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Quantitative Data (Hypothetical)
The following table summarizes the expected yields and purity for the synthesis of the model peptide.
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Purity (Crude, HPLC) |
| Solid-Phase Synthesis | Crude Peptide on Resin | 68.5 | - | - |
| Cleavage and Precipitation | Crude Peptide Powder | 45.2 | 31.6 | ~65% |
| RP-HPLC Purification | Pure Lyophilized Peptide | - | 18.1 | >98% |
Visualizations
Experimental Workflow for Peptide Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating the this compound scaffold.
References
Application Notes and Protocols: Pyrrolidine-3,4-diamine as a Scaffold for Combinatorial Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its three-dimensional structure and the presence of multiple stereocenters allow for the creation of diverse and complex molecules, making it an ideal starting point for combinatorial libraries aimed at drug discovery. Pyrrolidine-3,4-diamine, with its vicinal diamine functionality, offers a particularly attractive scaffold for generating libraries of compounds with diverse chemical properties and potential biological activities. This diamine core provides two points for diversification, enabling the exploration of a vast chemical space to identify potent and selective ligands for various biological targets.
One of the key therapeutic areas where pyrrolidine-based scaffolds have shown significant promise is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.
These application notes provide a comprehensive overview of the use of this compound as a scaffold for the combinatorial synthesis of potential drug candidates, with a focus on the generation of a library of DPP-4 inhibitors. Detailed protocols for solid-phase synthesis and a representative screening assay are provided, along with data presentation in a structured format.
Data Presentation
The following table summarizes hypothetical but representative data for a small, focused combinatorial library of DPP-4 inhibitors (PD-L1 to PD-L9) synthesized using a this compound scaffold. The library was constructed by reacting the scaffold with three different carboxylic acids (R1) and three different sulfonyl chlorides (R2).
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | DPP-4 IC50 (nM) |
| PD-L1 | 2-Fluorobenzoyl | Dansyl | 528.6 | 85 | 98 | 150 |
| PD-L2 | 2-Fluorobenzoyl | 4-Toluenesulfonyl | 451.5 | 88 | 97 | 250 |
| PD-L3 | 2-Fluorobenzoyl | 2-Naphthalenesulfonyl | 501.6 | 82 | 96 | 180 |
| PD-L4 | Thiophene-2-carbonyl | Dansyl | 519.7 | 91 | 99 | 80 |
| PD-L5 | Thiophene-2-carbonyl | 4-Toluenesulfonyl | 442.6 | 89 | 98 | 120 |
| PD-L6 | Thiophene-2-carbonyl | 2-Naphthalenesulfonyl | 492.6 | 87 | 97 | 95 |
| PD-L7 | Cyclohexanecarbonyl | Dansyl | 511.7 | 93 | 99 | 350 |
| PD-L8 | Cyclohexanecarbonyl | 4-Toluenesulfonyl | 434.6 | 90 | 98 | 500 |
| PD-L9 | Cyclohexanecarbonyl | 2-Naphthalenesulfonyl | 484.6 | 89 | 97 | 420 |
Experimental Protocols
The following protocols are adapted from established solid-phase synthesis methodologies for combinatorial libraries based on diamine scaffolds.
Protocol 1: Solid-Phase Synthesis of a this compound Library
This protocol describes the parallel synthesis of a 9-member library using a split-mix approach on a solid support.
Materials:
-
Rink Amide MBHA resin
-
(3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (Boc-protected scaffold)
-
Building Blocks:
-
Carboxylic Acids (R1): 2-Fluorobenzoic acid, Thiophene-2-carboxylic acid, Cyclohexanecarboxylic acid
-
Sulfonyl Chlorides (R2): Dansyl chloride, 4-Toluenesulfonyl chloride, 2-Naphthalenesulfonyl chloride
-
-
Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Procedure:
-
Resin Swelling and Boc-Scaffold Loading:
-
Place Rink Amide MBHA resin (1 g, 0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1 hour.
-
Wash the resin with DCM (3 x 10 mL).
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dissolve Boc-protected this compound (1.5 mmol), DIC (1.5 mmol), and HOBt (1.5 mmol) in DMF (10 mL).
-
Add the solution to the resin and shake for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Split-Pool Synthesis - R1 Addition:
-
Divide the resin into three equal portions in separate reaction vessels.
-
To each vessel, add a solution of one of the R1 carboxylic acids (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Shake the vessels for 4 hours at room temperature.
-
Wash each resin portion with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Pool the resin portions and mix thoroughly.
-
-
Boc Deprotection:
-
Treat the pooled resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), and DCM (3 x 10 mL).
-
-
Split-Pool Synthesis - R2 Addition:
-
Divide the resin again into three equal portions.
-
To each vessel, add a solution of one of the R2 sulfonyl chlorides (3 eq.) and DIPEA (4 eq.) in DCM.
-
Shake the vessels for 4 hours at room temperature.
-
Wash each resin portion with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Keep the resin portions separate for cleavage and purification.
-
-
Cleavage and Purification:
-
Treat each resin portion with 95% TFA/2.5% H2O/2.5% triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude product in ACN/water and purify by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final compounds.
-
Protocol 2: In Vitro DPP-4 Inhibitor Screening Assay
This protocol outlines a fluorescence-based assay to determine the IC50 values of the synthesized compounds.[1][2]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
Synthesized library compounds (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the library compounds and sitagliptin in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be less than 1%.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted compounds or positive control to the respective wells.
-
Add 10 µL of DMSO/assay buffer to the control wells (no inhibitor).
-
Add 20 µL of human recombinant DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).
-
Visualizations
DPP-4 Signaling Pathway
Caption: DPP-4 signaling pathway and the action of inhibitors.
Combinatorial Synthesis Workflow
Caption: Split-mix combinatorial synthesis workflow.
Screening Process Logic
Caption: Workflow for screening and identifying lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Pyrrolidine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidine-3,4-diamine. This valuable scaffold is a key component in numerous pharmaceutical compounds, and its stereocontrolled synthesis presents several challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of both cis- and trans-pyrrolidine-3,4-diamines.
Controlling Diastereoselectivity
Q1: My 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity for the cis-isomer?
A1: Achieving high cis-diastereoselectivity in the 1,3-dipolar cycloaddition of azomethine ylides with nitroalkenes is a common challenge. Here are several factors to consider:
-
Catalyst and Ligand System: The choice of metal catalyst and chiral ligand is crucial. Silver(I) and copper(I) salts in combination with chiral phosphoramidite ligands have shown success in promoting the enantioselective formation of cis-3,4-diaminopyrrolidines.[1] Experiment with different ligands and metal salts to optimize the stereochemical outcome.
-
Solvent: The polarity of the solvent can influence the transition state of the cycloaddition. Toluene is a commonly used solvent for these reactions.[1] Screening a range of solvents with varying polarities may improve diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state.
-
Substrate Control: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can significantly impact the facial selectivity of the cycloaddition. Modification of these groups may be necessary to achieve the desired stereochemical outcome.
Q2: I am attempting to synthesize the trans-isomer, but the reaction favors the cis-product. What strategies can I employ to favor the formation of the trans-diastereomer?
A2: The synthesis of trans-3,4-diaminopyrrolidines often requires a different strategic approach compared to the cis-isomers. Here are some potential solutions:
-
Alternative Synthetic Routes: Instead of a direct cycloaddition that may inherently favor the cis-product, consider multi-step strategies that allow for the inversion of stereocenters. For example, starting from a chiral precursor like 4-hydroxy-L-proline allows for the stereospecific introduction of functional groups that can be converted to amines.[2]
-
Ring-Opening/Ring-Closing Strategies: The use of aza-Cope rearrangement-Mannich cyclization sequences has been reported for the stereoselective synthesis of trans-fused pyrrolidine-containing bicyclic systems and could be adapted for the synthesis of trans-3,4-diaminopyrrolidines.[3]
-
Substituent Effects: The steric bulk of protecting groups on the nitrogen atoms can influence the stereochemical outcome. Bulky protecting groups may favor the formation of the less sterically hindered trans-product.
Protecting Group Chemistry
Q3: I am experiencing side reactions and/or incomplete deprotection when removing the protecting groups from the diamine. What are the recommended protecting groups and deprotection strategies?
A3: The choice of protecting groups for the two amino functionalities is critical to avoid side reactions and ensure efficient removal.
-
Orthogonal Protection: Employing an orthogonal protecting group strategy is highly recommended. This allows for the selective deprotection of one amine in the presence of the other. Common orthogonal pairs include:
-
Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl): Boc is acid-labile (removed with TFA or HCl), while Cbz is removed by hydrogenolysis (H₂/Pd-C).
-
Fmoc (9-fluorenylmethyloxycarbonyl) and Boc: Fmoc is base-labile (removed with piperidine), offering another level of orthogonality.
-
-
Troubleshooting Deprotection:
-
Incomplete Boc Deprotection: Ensure anhydrous and sufficiently acidic conditions. The presence of water can lead to side reactions.
-
Incomplete Cbz Deprotection: Ensure the catalyst is active and the hydrogen pressure is adequate. Catalyst poisoning can be an issue, so using fresh catalyst is recommended. The presence of sulfur-containing compounds can inhibit the catalyst.
-
Side Reactions during Deprotection: For acid-labile groups, scavengers such as triethylsilane or anisole can be added to trap the carbocations generated during deprotection and prevent side reactions with sensitive functional groups.
-
A general workflow for troubleshooting protecting group issues is outlined below:
Caption: Troubleshooting workflow for protecting group issues.
Yield and Purification
Q4: My overall yield is low. What are the common steps where material loss occurs?
A4: Low yields can be attributed to several factors throughout the multi-step synthesis.
-
Cycloaddition Step: Incomplete conversion or the formation of side products can lower the yield. Careful optimization of the reaction conditions is key.
-
Reduction of Nitro Group: The reduction of a nitro group to an amine can sometimes be challenging and may require screening of different reducing agents and conditions.
-
Purification Steps: Each purification step, especially column chromatography, can lead to material loss. The separation of closely eluting diastereomers can be particularly problematic.
-
Precipitation of Racemic Product: In enantioselective reactions, the racemic product may precipitate out of the reaction mixture, reducing the yield of the desired enantiomerically enriched product in the solution.[1]
Q5: I am having difficulty separating the cis and trans diastereomers. What purification techniques are most effective?
A5: The separation of diastereomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. The choice of the stationary phase and eluent system is critical. Sometimes, derivatization of the diamine with a chiral auxiliary can improve separation.
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be an effective method for purification.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less scalable.
Quantitative Data Summary
The following table summarizes representative yields and diastereoselectivities for the synthesis of cis-3,4-diaminopyrrolidine derivatives via 1,3-dipolar cycloaddition.
| Entry | Dipolarophile | Catalyst System | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) | Reference |
| 1 | (Z)-N-(3-nitroprop-1-en-2-yl)acetamide | Ag₂CO₃ / Chiral Phosphoramidite | 75 | 85:15 | 92 | [1] |
| 2 | (Z)-N-(3-nitroprop-1-en-2-yl)benzamide | AgClO₄ / Chiral Phosphoramidite | 68 | 80:20 | 88 | [1] |
Key Experimental Protocols
General Protocol for the Enantioselective Synthesis of cis-3,4-Diaminopyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol is adapted from the work of Vicario and coworkers.[1]
Caption: Experimental workflow for the synthesis of cis-3,4-diaminopyrrolidine.
Step 1: Catalyst Preparation
-
In a flask protected from light, add the silver salt (e.g., Ag₂CO₃, 5 mol%) and the chiral phosphoramidite ligand (5 mol%).
-
Add dry toluene and stir the mixture for 1 hour at room temperature to generate the active catalyst.
Step 2: 1,3-Dipolar Cycloaddition
-
To the catalyst mixture, add a solution of the α-imino ester (1.0 eq) and the (Z)-nitroalkene dipolarophile (1.0 eq) in toluene.
-
Add triethylamine (5 mol%) to the suspension.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NaCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Step 4: Reduction of the Nitro Group and Hydrolysis
-
Dissolve the purified nitro-pyrrolidine derivative in ethanol.
-
Add zinc powder and concentrated hydrochloric acid.
-
Reflux the mixture for 30 minutes.
-
After cooling, neutralize the reaction mixture and extract the product to obtain the final cis-3,4-diaminopyrrolidine.[1]
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
improving yield and purity of Pyrrolidine-3,4-diamine synthesis
Technical Support Center: Synthesis of 3,4-Diaminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Diaminopyridine, a crucial building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3,4-Diaminopyridine?
A common and commercially available starting material is 3-nitropyridin-4-amine.[1] Another approach utilizes 4-methoxypyridine, which undergoes a three-step reaction sequence of nitration, amination, and hydrogenation to yield 3,4-Diaminopyridine.[2]
Q2: What are the typical yields and purity levels I can expect?
Starting from 3-nitropyridin-4-amine, a yield of 97% can be achieved.[1] The synthetic route starting from 4-methoxypyridine has been reported to improve the total yield from a traditional 45% to a range of 55% to 67%, with purity increasing from 97.5% to 99.5%.[2]
Q3: How can I purify the final 3,4-Diaminopyridine product?
A common purification method involves recrystallization from ethanol. The crude product is dissolved in hot ethanol (around 70°C), filtered while hot, and then cooled in an ice bath to precipitate the purified solid, which is subsequently collected by filtration and dried under vacuum.[2]
Q4: What are the key reaction steps in the synthesis from 4-methoxypyridine?
The synthesis from 4-methoxypyridine involves three main steps:
-
Nitration: 4-methoxypyridine is reacted with fuming nitric acid in the presence of concentrated sulfuric acid to produce 4-methoxy-3-nitropyridine.[2]
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Amination: The resulting 4-methoxy-3-nitropyridine is treated with strong ammonia water to yield 4-amino-3-nitropyridine.[2]
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Hydrogenation: The 4-amino-3-nitropyridine is then reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to give the final 3,4-Diaminopyridine product.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,4-Diaminopyridine.
Issue 1: Low Yield in the Hydrogenation Step
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Question: My hydrogenation of 4-amino-3-nitropyridine is resulting in a low yield of 3,4-Diaminopyridine. What are the potential causes and solutions?
-
Answer:
-
Catalyst Activity: The activity of the Pd/C catalyst is crucial. Ensure you are using a fresh or properly stored catalyst. If the catalyst has been exposed to air or moisture for an extended period, its activity may be compromised.
-
Hydrogen Pressure: The pressure of the hydrogen gas can influence the reaction rate and completeness. A typical pressure for this reaction is around 0.3 to 0.5 MPa.[2] Ensure your reaction setup maintains the desired pressure throughout the reaction.
-
Reaction Time: The hydrogenation reaction is typically run for about 3 hours.[2] Incomplete reaction may occur if the time is too short. You can monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.
-
Solvent: Ethanol or methanol are common solvents for this step.[2] Ensure the solvent is of appropriate grade and is anhydrous if required by the specific protocol.
-
Issue 2: Impurities in the Final Product
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Question: After purification, my 3,4-Diaminopyridine still shows the presence of impurities. How can I improve the purity?
-
Answer:
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Recrystallization Technique: The efficiency of recrystallization is dependent on the solvent and the cooling process. Ensure the crude product is fully dissolved in the minimum amount of hot ethanol. Slow cooling can lead to the formation of larger, purer crystals. A rapid crash-out of the solid by adding a cold anti-solvent may trap impurities.
-
Washing: After filtration, wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor containing impurities.
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Multiple Recrystallizations: If a single recrystallization is insufficient, a second recrystallization step can be performed to further enhance the purity.
-
Chromatography: For very high purity requirements, column chromatography may be employed, although this is less common for large-scale purification.
-
Issue 3: Difficulties in the Nitration of 4-methoxypyridine
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Question: The nitration of 4-methoxypyridine is proving to be problematic, with low conversion or the formation of side products. What should I check?
-
Answer:
-
Temperature Control: This reaction is highly exothermic. It is critical to maintain a low temperature (below 30°C) during the addition of fuming nitric acid.[2] Inadequate cooling can lead to over-nitration or decomposition of the starting material.
-
Reaction Temperature and Time: After the addition of nitric acid, the reaction is typically heated to 70-100°C for several hours (7-24 hours).[2] The optimal temperature and time should be determined for your specific setup to ensure complete reaction without degradation.
-
Quenching: The reaction mixture should be carefully poured onto crushed ice to quench the reaction.[2] This step should be performed slowly and with good stirring to manage the heat generated.
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pH Adjustment: After quenching, the pH is adjusted to around 10-11 with a base like potassium carbonate to neutralize the acid and facilitate the extraction of the product.[2]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for 3,4-Diaminopyridine
| Starting Material | Key Reagents | Number of Steps | Overall Yield | Purity | Reference |
| 3-nitropyridin-4-amine | 10% Pd/C, H₂ | 1 | 97% | Not specified | [1] |
| 4-methoxypyridine | Conc. H₂SO₄, fuming HNO₃, NH₃·H₂O, Pd/C, H₂ | 3 | 55-67% | 99.5% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminopyridine from 3-nitropyridin-4-amine [1]
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Dissolve 3-nitropyridin-4-amine (50 g, 395 mmol) in a mixture of methanol (500 ml) and THF (500 ml).
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Add 10% Pd/C (5 g) as a catalyst.
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Hydrogenate the mixture at 10°C under 1 atm of hydrogen for 24 hours.
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After the reaction is complete, filter off the catalyst.
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Evaporate the filtrate to obtain 3,4-Diaminopyridine.
Protocol 2: Synthesis of 3,4-Diaminopyridine from 4-methoxypyridine [2]
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Step 1: Nitration
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Cool 1.0 L of concentrated sulfuric acid to 0°C in an ice bath.
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Slowly add 100 mL (0.985 mol) of 4-methoxypyridine.
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Dropwise add 1.0 L of fuming nitric acid, maintaining the temperature below 30°C.
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After addition, heat the mixture to 70°C and react for 24 hours.
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Cool the reaction to room temperature and pour it into 5 kg of crushed ice with stirring.
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Adjust the pH to 10 with potassium carbonate.
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Extract the product with ethyl acetate.
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Wash the organic layer with water, dry over sodium sulfate, and concentrate to obtain 4-methoxy-3-nitropyridine.
-
-
Step 2: Amination
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Dissolve 125 g (0.811 mol) of 4-methoxy-3-nitropyridine in 875 mL of methanol in a pressure vessel.
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Add 875 mL of strong ammonia water.
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Heat the mixture to 110°C and react for 12 hours.
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Cool to room temperature, evaporate the methanol, and filter the mixture.
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Wash the filter cake with water and dry to obtain 4-amino-3-nitropyridine.
-
-
Step 3: Hydrogenation and Purification
-
Dissolve 85 g (0.611 mol) of 4-amino-3-nitropyridine in 1.7 L of ethanol in a pressure vessel.
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Add 8.5 g of 10% palladium on carbon catalyst.
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Introduce hydrogen gas to a pressure of 0.3 MPa and react for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude product.
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Add 300 mL of ethanol to the crude product and heat to 70°C to dissolve.
-
Filter the hot solution.
-
Stir the filtrate in an ice bath for 1 hour to precipitate the solid.
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Filter and dry the solid under vacuum to obtain pure 3,4-Diaminopyridine.
-
Visualizations
Caption: Workflow for the synthesis of 3,4-Diaminopyridine.
Caption: Troubleshooting guide for low hydrogenation yield.
References
Technical Support Center: Pyrrolidine-3,4-diamine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Pyrrolidine-3,4-diamine.
Troubleshooting Guides
Issue 1: Low Yield of Desired Mono-Derivatized Product
Question: I am attempting a mono-derivatization of this compound, but I am getting a low yield of my target compound and a significant amount of di-substituted product and unreacted starting material. How can I improve the selectivity for mono-derivatization?
Answer:
Achieving selective mono-derivatization of a symmetrical diamine like this compound can be challenging due to the similar reactivity of the two amino groups. Here are several strategies to improve mono-acylation selectivity:
-
Control of Stoichiometry: Carefully control the stoichiometry of your derivatizing agent. Using a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the derivatizing agent can favor mono-substitution by ensuring the agent is consumed before it can react with the second amino group of the mono-substituted product.
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Slow Addition: Add the derivatizing agent (e.g., acyl chloride, anhydride) slowly and at a low temperature (e.g., 0 °C or below). This helps to control the reaction rate and can improve selectivity for the more reactive primary amine (if applicable) or the first amine to react.
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Use of a Bulky Derivatizing Agent: Employing a sterically hindered derivatizing agent can favor mono-substitution. Once one amino group is derivatized, the bulky substituent can sterically hinder the approach of another molecule of the derivatizing agent to the second amino group.
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Protecting Group Strategy: A more robust method involves the use of an orthogonal protecting group strategy.[1][2]
-
Protect one of the amino groups with a suitable protecting group (e.g., Boc, Cbz).
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Derivatize the unprotected amino group.
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Deprotect the first amino group. This multi-step approach offers the highest level of control and is often necessary for complex syntheses.
-
-
Use of Boron Complexation: Pre-treatment of the symmetrical diamine with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively complex with one of the nitrogen atoms, deactivating it towards acylation and thereby promoting mono-acylation.[3]
Experimental Protocol for Selective Mono-Boc Protection:
A facile route for mono-Boc protection of symmetrical diamines involves the sequential addition of 1 mole of HCl and 1 mole of (Boc)₂O, followed by neutralization.[4]
-
Dissolve the diamine in a suitable solvent (e.g., THF, Dioxane).
-
Add one equivalent of HCl (e.g., as a solution in dioxane).
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Add one equivalent of Di-tert-butyl dicarbonate ((Boc)₂O).
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Stir at room temperature for the appropriate time.
-
Neutralize the reaction mixture to obtain the mono-Boc protected diamine.
Issue 2: Formation of an Unexpected Side Product with a Different Molecular Weight
Question: After my derivatization reaction with an acylating agent, I observe a significant side product with a molecular weight corresponding to the loss of a molecule of water from my expected di-acylated product. What could this side product be?
Answer:
This is a classic side reaction for vicinal (1,2-) diamines like this compound, especially when using certain acylating agents. The likely side product is a cyclic imidazoline derivative.
Mechanism: Intramolecular Cyclization
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Di-acylation: Both amino groups of the this compound are acylated to form a di-amide.
-
Intramolecular Nucleophilic Attack: Under certain conditions (e.g., heat, presence of acid or base), one of the amide carbonyls can be attacked by the neighboring amide nitrogen.
-
Cyclization and Dehydration: This intramolecular cyclization leads to the formation of a five-membered imidazoline ring with the elimination of a molecule of water.
How to Avoid Intramolecular Cyclization:
-
Mild Reaction Conditions: Perform the derivatization at low temperatures and avoid prolonged heating.
-
Control of pH: Maintain a neutral or slightly basic pH during the reaction and work-up. Acidic conditions can promote the cyclization.
-
Choice of Derivatizing Agent: Some derivatizing agents are more prone to induce this side reaction. If possible, screen different acylating agents.
-
Immediate Work-up: Once the desired derivatization is complete, proceed with the work-up and purification without delay to minimize the chance of cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the derivatization of this compound?
A1: The primary challenges are:
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Controlling Selectivity: Achieving mono-derivatization versus di-derivatization due to the presence of two reactive amino groups.
-
Intramolecular Side Reactions: The vicinal arrangement of the amino groups can lead to intramolecular cyclization to form imidazoline derivatives, especially under harsh reaction conditions.
-
Stereochemistry: this compound exists as cis and trans isomers. The chosen derivatization strategy should be compatible with the desired stereoisomer, and reaction conditions should be selected to avoid epimerization if a specific stereochemistry is required.
Q2: What analytical techniques are best for monitoring the reaction and identifying side products?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To quantify the ratio of starting material, desired product, and major side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the products and byproducts, which is crucial for diagnosing side reactions like over-acylation or cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the definitive structural elucidation of the desired product and any isolated side products.
Q3: Are there any specific safety precautions to consider when working with this compound and its derivatization reagents?
A3: Yes, always follow standard laboratory safety procedures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle this compound and volatile/corrosive derivatizing agents (like acyl chlorides and anhydrides) in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for all reagents before use to be aware of specific hazards and handling instructions. Pyrrolidines can be corrosive and have a strong odor.[5]
Quantitative Data Summary
The following table summarizes the potential outcomes of a non-selective acylation of this compound. The yields are hypothetical and will vary significantly based on reaction conditions.
| Product | Structure | Expected Molecular Weight (Relative to Starting Material) | Typical Conditions Favoring Formation |
| Mono-acylated Product | Desired Product | Starting Material + Acyl Group | Controlled stoichiometry, low temperature, slow addition |
| Di-acylated Product | Over-acylation Side Product | Starting Material + 2 x Acyl Group | Excess acylating agent, higher temperature |
| Imidazoline Derivative | Cyclization Side Product | Di-acylated Product - H₂O | High temperature, acidic or basic conditions |
| Unreacted Starting Material | - | - | Insufficient acylating agent, short reaction time |
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and potential side reactions during the derivatization of this compound.
Caption: Reaction pathways in this compound acylation.
Caption: Troubleshooting workflow for this compound derivatization.
References
optimization of reaction conditions for Pyrrolidine-3,4-diamine coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for Pyrrolidine-3,4-diamine coupling reactions. It is intended for researchers, scientists, and drug development professionals.
FAQs: General Questions
Q1: What are the key challenges in the acylation of this compound?
A1: The primary challenges in the acylation of this compound stem from its structure as a symmetrical diamine with two secondary amine groups. Key issues include:
-
Selectivity: Achieving selective mono-acylation in the presence of two reactive amine groups can be difficult, often leading to a mixture of mono- and bis-acylated products.
-
Diastereoselectivity: this compound exists as cis and trans diastereomers, and each is a racemic mixture. The coupling reaction can be sensitive to the stereochemistry of the diamine, potentially leading to different reaction rates and yields.
-
Purification: Separating the desired mono-acylated product from the starting diamine, bis-acylated product, and other reaction byproducts can be challenging due to similar polarities.
Q2: What are the most common coupling reagents used for this compound?
A2: Standard peptide coupling reagents are widely used for the acylation of this compound. These include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
-
Phosphonium salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which is known for its high efficiency and rapid reaction times.
-
Uronium/Aminium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are also highly effective coupling reagents.
Q3: Is it necessary to use protecting groups for the selective acylation of this compound?
A3: Yes, for selective mono-acylation, the use of a protecting group strategy is highly recommended. One of the amine groups can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for the selective acylation of the unprotected amine. Subsequent deprotection yields the mono-acylated product. For the synthesis of unsymmetrical bis-amides, a protecting group strategy is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Ineffective coupling reagent. 2. Inappropriate reaction solvent. 3. Low reaction temperature or insufficient reaction time. 4. Sterically hindered carboxylic acid or diamine. 5. Degradation of starting materials or product. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP). 2. Use a polar aprotic solvent such as DMF, DMA, or NMP. 3. Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the reaction progress over a longer period (e.g., 24-48 hours). 4. For sterically hindered substrates, consider using a less hindered coupling reagent or higher reaction temperatures. 5. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a mixture of mono- and bis-acylated products | 1. Lack of selectivity in the acylation of the two amine groups. 2. Use of an excess of the carboxylic acid and coupling reagent. | 1. For selective mono-acylation, protect one of the amine groups with a suitable protecting group (e.g., Boc). 2. Alternatively, a strategy involving the prior complexation of the diamine with a boron reagent like 9-BBN has been shown to favor mono-acylation.[1] 3. Carefully control the stoichiometry, using a 1:1 ratio of the diamine to the carboxylic acid. |
| Difficulty in purifying the desired product | 1. Similar polarity of the starting materials, mono-acylated product, and bis-acylated product. 2. Presence of byproducts from the coupling reagent (e.g., ureas from carbodiimides). | 1. Employ careful column chromatography with a shallow gradient of a polar solvent. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. If the product is basic, an acidic workup can help to remove unreacted diamine. 3. For carbodiimide couplings, a wash with dilute acid can help remove the urea byproduct. 4. If applicable, derivatization of the product to alter its polarity for easier separation can be considered. |
| Epimerization at a chiral center | 1. Use of a base that is too strong. 2. High reaction temperatures for extended periods. | 1. Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine. 2. Add racemization-suppressing additives like HOBt or HOAt. 3. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Experimental Protocols
General Protocol for Bis-acylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (cis or trans)
-
Carboxylic acid (2.2 equivalents)
-
PyBOP (2.2 equivalents)
-
Diisopropylethylamine (DIPEA) (4.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the carboxylic acid (2.2 equivalents) to the solution.
-
In a separate flask, dissolve PyBOP (2.2 equivalents) in anhydrous DMF.
-
Add the PyBOP solution to the reaction mixture, followed by the addition of DIPEA (4.4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experimental Data Summary
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PyBOP | DIPEA | DMF | Room Temp. | 12-24 | 70-90 | Generally high yields for a variety of carboxylic acids. |
| EDC/HOBt | DIPEA/Et₃N | DMF/DCM | 0 to Room Temp. | 12-48 | 50-80 | A cost-effective option, may require longer reaction times. |
| HATU | DIPEA | DMF | Room Temp. | 4-12 | 80-95 | Highly efficient, often used for difficult couplings. |
Visualizations
Experimental Workflow for Bis-acylation
Caption: Workflow for the bis-acylation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in coupling reactions.
References
Technical Support Center: Pyrrolidine-3,4-diamine and Its Salts
This technical support center provides guidance on the stability, storage, and handling of Pyrrolidine-3,4-diamine and its salts. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its salts (e.g., dihydrochloride)?
A1: this compound and its salts are hygroscopic and sensitive to air and moisture. To ensure stability, they should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a cool and dry environment is recommended, ideally at 2-8°C.[1][2][3] Keep the container in a well-ventilated place away from heat sources and direct sunlight.[1]
Q2: How stable are aqueous solutions of this compound salts?
A2: The stability of aqueous solutions of this compound salts is highly dependent on the pH of the solution. Acidic conditions generally improve the stability of diamines in solution.[4][5] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low pH (e.g., 3-5) and stored at 2-8°C for a short period. Avoid alkaline conditions, as they can lead to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aliphatic diamines can undergo oxidation and react with atmospheric carbon dioxide.[1] The primary amino groups are susceptible to oxidation, which can be accelerated by light and heat. In the presence of aldehydes or ketones, imine formation can occur.
Q4: How should I handle this compound and its salts safely in the laboratory?
A4: this compound and its salts should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its hygroscopic nature, handling in a dry, inert atmosphere (e.g., a glovebox) is recommended to prevent moisture absorption.[2] Ensure adequate ventilation to avoid inhalation of any dust or vapors.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution: Ensure the compound is stored under an inert atmosphere in a tightly sealed container at the recommended temperature. When weighing and handling, minimize exposure to air and moisture. Using a glovebox is ideal.
-
-
Possible Cause: Inaccurate concentration of prepared solutions.
-
Solution: Prepare solutions fresh before use. If a stock solution is used, verify its concentration and assess for any visible signs of precipitation or color change. Consider performing a purity check on aged solutions using a suitable analytical method like HPLC.
-
Issue 2: Difficulty in dissolving this compound dihydrochloride.
-
Possible Cause: The salt form may have limited solubility in certain organic solvents.
-
Solution: this compound dihydrochloride is generally soluble in water and polar protic solvents like methanol and ethanol. For non-polar organic solvents, solubility is expected to be low. Sonication may aid in dissolution. If solubility remains an issue, consider converting the salt to the free base, though be mindful of the free base's lower stability.
-
Issue 3: Observation of unexpected side products in a reaction involving this compound.
-
Possible Cause: Reaction with atmospheric carbon dioxide or residual aldehydes/ketones in the solvent.
-
Solution: Use freshly distilled and degassed solvents. Running the reaction under an inert atmosphere will prevent the formation of carbonate salts. Ensure all glassware is thoroughly cleaned and dried to remove any reactive impurities.
-
-
Possible Cause: Side reactions involving the diamine functionality.
-
Solution: The two primary amine groups can lead to the formation of bis-adducts or polymers depending on the reaction conditions and stoichiometry. Carefully control the molar equivalents of reactants and consider using a protecting group strategy if selective reaction at one amine is desired.
-
Data Presentation
Table 1: Qualitative Stability of this compound and its Dihydrochloride Salt
| Condition | This compound (Free Base) | This compound Dihydrochloride |
| Solid State (Air, RT) | Unstable, hygroscopic, reacts with CO2 | More stable than free base, but still hygroscopic |
| Solid State (Inert, RT) | Moderately stable | Stable |
| Aqueous Solution (pH 3) | Protonated and relatively stable | Stable |
| Aqueous Solution (pH 7) | Prone to oxidation | Moderately stable |
| Aqueous Solution (pH > 9) | Unstable, prone to rapid oxidation | Converts to free base, unstable |
| Exposure to Light | May promote oxidation | Less sensitive than free base, but prolonged exposure should be avoided |
| Elevated Temperature (>40°C) | Prone to degradation | More stable than free base, but long-term exposure should be avoided |
Note: This table provides a qualitative summary based on the general chemical properties of aliphatic diamines. Specific quantitative data for this compound is limited in public literature.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound Dihydrochloride in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound dihydrochloride in deionized water at a known concentration (e.g., 1 mg/mL).
-
pH Adjustment: Aliquot the stock solution into several vials and adjust the pH of each aliquot to different values (e.g., 3, 5, 7, 9) using dilute HCl or NaOH.
-
Storage Conditions: Store the vials under different conditions:
-
Temperature: 4°C, 25°C (room temperature), and 40°C.
-
Light: Protected from light (wrapped in aluminum foil) and exposed to ambient light.
-
-
Time Points: Withdraw samples from each vial at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples immediately after withdrawal using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Plot the percentage remaining against time for each condition to determine the degradation kinetics.
Visualizations
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of berenil (diminazene aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolidine-3,4-diamine Diastereomeric Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the separation of cis- and trans-diastereomers of Pyrrolidine-3,4-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor or no separation of my cis and trans this compound diastereomers via chromatography?
Poor resolution between diastereomers is a common issue. Since diastereomers have different physical and chemical properties, they can typically be separated by standard chromatographic techniques without a chiral stationary phase.[1][2] However, if the stereocenters are positioned such that they induce only minor differences in the overall polarity and shape of the molecules, separation can be challenging.
Common Causes:
-
Inappropriate Stationary Phase: The selected column (e.g., standard C18) may not offer sufficient selectivity for the diastereomers.
-
Suboptimal Mobile Phase: The solvent system may not adequately differentiate the interactions of the isomers with the stationary phase.
-
Co-elution: The peaks may be overlapping completely, appearing as a single peak. Flash chromatography, in particular, may not be sufficient to separate closely related diastereomers.[3]
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.
A logical troubleshooting workflow can help diagnose and solve the issue.
References
Technical Support Center: Overcoming Solubility Issues of Pyrrolidine-3,4-diamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Pyrrolidine-3,4-diamine derivatives during experiments.
Troubleshooting Guide
This section offers solutions to common solubility problems in a question-and-answer format.
Issue 1: My this compound derivative won't dissolve in aqueous buffers.
Answer: This is a common issue, as the pyrrolidine scaffold can contribute to poor aqueous solubility, a challenge for about 40% of new chemical entities.[1][2] The diamine substitutions, while potentially increasing hydrophilicity, can also lead to strong crystal lattice energy, hindering dissolution. Follow these troubleshooting steps:
Step 1: pH Adjustment.
-
Rationale: this compound derivatives are basic compounds due to the presence of amine groups.[3][4] Adjusting the pH of the aqueous buffer can significantly impact their solubility.[5][6] By lowering the pH, the amine groups become protonated, forming more soluble salt forms.[7][8]
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.8, 5.5, 4.0). Attempt to dissolve your compound in each buffer, starting with the highest pH.
-
Expected Outcome: A significant increase in solubility should be observed as the pH decreases.
Step 2: Co-solvent System.
-
Rationale: If pH adjustment is insufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10][11]
-
Action: Prepare a stock solution of your compound in a water-miscible organic solvent like DMSO, ethanol, or propylene glycol.[12] Then, add this stock solution to your aqueous buffer dropwise while vortexing. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase if necessary.
-
Caution: Be mindful of the final co-solvent concentration, as high concentrations may affect downstream biological assays.
Step 3: Salt Formation.
-
Rationale: Creating a salt form of your basic drug is a highly effective method to enhance solubility and dissolution rates.[7][8][13]
-
Action: If you have the free base of your compound, consider forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, or tartrate).[14] This can often lead to a dramatic increase in aqueous solubility.[14]
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: My compound precipitates out of solution over time.
Answer: This indicates that you have formed a supersaturated solution which is thermodynamically unstable. The following steps can help you achieve a stable solution.
Step 1: Re-evaluate Solubility Limit.
-
Rationale: You may have exceeded the equilibrium solubility of your compound in the chosen solvent system.
-
Action: Determine the kinetic and thermodynamic solubility of your compound. This will help you prepare solutions at a concentration that will remain stable over the course of your experiment.
Step 2: Utilize Cyclodextrins.
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability in aqueous solutions.[15][16][17]
-
Action: Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your aqueous buffer. Add your compound to this solution and stir or sonicate until it dissolves. The cyclodextrin will encapsulate the hydrophobic portions of your molecule, keeping it in solution.
Step 3: Consider a Different Salt Form.
-
Rationale: Not all salt forms have the same stability. Some salts may be more prone to converting back to the less soluble free base over time.
-
Action: If you are using a salt form, consider screening other counter-ions to find a more stable salt with optimal solubility.[13]
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound derivatives?
A1: The primary factors include:
-
Molecular Structure: The size and lipophilicity of the substituents on the pyrrolidine ring and the diamine groups play a crucial role. Larger, more hydrophobic groups tend to decrease aqueous solubility.[3][18]
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state (crystal packing) can make it difficult for the solvent to break the crystal lattice, leading to low solubility.
-
pH of the Medium: As basic compounds, the ionization state of the amine groups is highly dependent on the pH of the solution.[6][19]
-
pKa of the Compound: The pKa values of the amine groups determine the pH range at which the compound will be ionized and thus more soluble.[4]
Q2: How much of an increase in solubility can I expect with these techniques?
A2: The degree of solubility enhancement is compound-specific. However, the following table provides a general expectation for the different techniques.
| Technique | Expected Solubility Enhancement | Reference |
| pH Adjustment | 10 to 1000-fold | [5] |
| Co-solvents | Up to several thousand-fold | [5][20] |
| Salt Formation | 10 to 100-fold | [7][13] |
| Cyclodextrins | 2 to 100-fold | [15][17] |
Q3: Are there any potential downsides to using these solubility enhancement techniques?
A3: Yes, each technique has potential drawbacks:
-
pH Adjustment: Extreme pH values can cause compound degradation or may not be compatible with biological assays.
-
Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with certain assays.[12]
-
Salt Formation: Some salt forms can be hygroscopic, making them difficult to handle and weigh accurately. Not all salts are more soluble than the parent compound.[13]
-
Cyclodextrins: The formation of inclusion complexes can sometimes alter the pharmacokinetics or binding affinity of the compound.
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Materials: this compound derivative, a series of buffers (e.g., phosphate-buffered saline at pH 7.4, MES buffer at pH 6.0, and acetate buffer at pH 4.5), a magnetic stirrer, and a pH meter.
-
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
-
Protocol 2: Preparation of a Co-solvent System
-
Materials: this compound derivative, a water-miscible organic co-solvent (e.g., DMSO, ethanol), and the desired aqueous buffer.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
To a known volume of the aqueous buffer, add the stock solution dropwise while continuously vortexing or stirring.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, the compound is soluble at that final concentration. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be required.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Materials: this compound derivative, a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), and the desired aqueous buffer.
-
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of the compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the suspension to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.
-
Signaling Pathway Visualization
Maintaining adequate solubility of a this compound derivative is critical for its biological activity. If the compound crashes out of solution, it cannot effectively engage with its target protein, thereby inhibiting the downstream signaling cascade.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rjpdft.com [rjpdft.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Technical Support Center: Pyrrolidine-3,4-diamine Protecting Group Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine-3,4-diamine. It offers guidance on common issues encountered during the implementation of protecting group strategies for this vicinal diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the vicinal diamines in this compound?
A1: The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[1][2] These are frequently used for this compound due to their reliability and differing deprotection conditions, which allows for orthogonal strategies.
Q2: What is an orthogonal protecting group strategy and why is it important for this compound?
A2: An orthogonal protecting group strategy involves using protecting groups that can be removed under different conditions without affecting each other.[2][3] For a molecule like this compound with two reactive amino groups, this is crucial for selectively modifying one amine while the other remains protected. For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used to protect the two amines independently.[2][3]
Q3: How can I achieve selective mono-protection of this compound?
A3: Selective mono-protection of symmetrical diamines is a common challenge.[4][5] A successful strategy involves the monoprotonation of the diamine with one equivalent of acid, such as HCl, to deactivate one amino group. The remaining free amine can then be selectively protected.[4][6][7] Another approach is to use a stoichiometric amount of the protecting group precursor in a flow chemistry setup, which can improve selectivity by controlling reaction time and stoichiometry precisely.[5][8]
Q4: What are the typical conditions for deprotecting Boc, Cbz, and Fmoc groups?
A4:
-
Boc: Cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[9]
-
Cbz: Removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or under strong acidic conditions.[2][9]
-
Fmoc: Cleaved by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[10][11]
Troubleshooting Guides
Issue 1: Low Yield of Mono-Protected Product and Formation of Di-Protected Byproduct
Possible Causes:
-
Stoichiometry of Protecting Group Reagent: Using more than one equivalent of the protecting group precursor (e.g., Boc-anhydride) will inevitably lead to the formation of the di-protected product.
-
Reaction Conditions: Standard protection protocols without measures to differentiate the two amines will result in a statistical mixture of mono- and di-protected products.[5]
-
Reactivity of the Mono-Protected Product: The remaining free amine on the mono-protected pyrrolidine may still be reactive enough to compete for the protecting group reagent.
Solutions:
-
Precise Stoichiometry: Carefully control the stoichiometry of the protecting group precursor to be one equivalent or slightly less relative to the diamine.
-
Mono-Protonation Strategy: Employ the in-situ mono-hydrochloride salt formation method. By adding one equivalent of a strong acid (like HCl generated from trimethylsilyl chloride or thionyl chloride in methanol), one amine is protonated and rendered unreactive, allowing for the selective protection of the other.[4][12][13]
-
Flow Chemistry: Consider using a continuous flow reactor. This technique allows for precise control over reaction time and stoichiometry, minimizing the formation of the di-protected byproduct. A maximum yield of 45% for mono-protected piperazine was achieved using 0.8 equivalents of Boc-anhydride in a microreactor, which is significantly better than batch reactions.[5]
-
Use of Bulky Protecting Groups: In some cases, the introduction of a bulky protecting group can sterically hinder the protection of the second amino group.
Issue 2: Difficulty in Separating Mono- and Di-Protected Products
Possible Cause:
-
Similar Polarity: The mono- and di-protected products, along with the starting diamine, may have very similar polarities, making chromatographic separation challenging.
Solutions:
-
Acid-Base Extraction: After the reaction, an acidic workup can be used to protonate the remaining free amine on the mono-protected product and the unreacted diamine, allowing them to be separated from the neutral di-protected product by extraction. Subsequent basification of the aqueous layer will allow for the extraction of the mono-protected product.[4]
-
Derivatization: In some cases, the unreacted amine of the mono-protected product can be temporarily derivatized to alter its polarity for easier separation.
Issue 3: Unsuccessful or Incomplete Deprotection
Possible Causes:
-
Deprotection Conditions Not Optimal: The chosen deprotection conditions may not be suitable for the specific protected pyrrolidine derivative.
-
Catalyst Poisoning (for Cbz deprotection): The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or other impurities.
-
Steric Hindrance: The protecting group may be sterically hindered, making it less accessible to the deprotection reagents.
Solutions:
-
Optimize Deprotection Conditions:
-
Boc: If TFA/DCM is not effective, try stronger acids like HCl in dioxane or methanol. Thermal deprotection in a continuous flow setup is also an option.[1]
-
Cbz: Ensure the catalyst is fresh and active. If hydrogenolysis is slow, consider increasing the hydrogen pressure or temperature. Alternative deprotection methods include using transfer hydrogenation (e.g., with ammonium formate) or strong acids like HBr in acetic acid.
-
Fmoc: Ensure the piperidine solution is fresh. If deprotection is sluggish, increasing the concentration of piperidine or the reaction time may help. Pyrrolidine has also been identified as an efficient base for Fmoc removal.[14]
-
-
Thorough Purification Before Deprotection: Ensure the protected substrate is free of impurities that could interfere with the deprotection reaction, especially for catalytic reactions.
Issue 4: Side Reactions During Protection or Deprotection
Possible Causes:
-
Formation of Isocyanates: During Boc protection, the formation of isocyanates can be a side reaction.
-
Aspartimide Formation (with Fmoc): In peptide synthesis, aspartimide formation can be a side reaction during Fmoc removal, particularly with aspartic acid residues. While not directly applicable to this compound itself, this highlights the potential for base-mediated side reactions.[14]
-
Racemization: Harsh reaction conditions (strong acid or base, high temperatures) can potentially lead to racemization if the pyrrolidine ring has chiral centers.
Solutions:
-
Mild Reaction Conditions: Use the mildest possible conditions for both protection and deprotection.
-
Careful Control of Reagents: For Boc protection, using di-tert-butyl dicarbonate under controlled basic conditions minimizes side reactions.[15]
-
Scavengers: In some deprotection reactions, scavengers can be added to trap reactive intermediates and prevent side reactions.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol is adapted from a general method for the mono-Boc protection of diamines.[4]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol at 0 °C in a round-bottom flask under an inert atmosphere.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per mmol of diamine) to the mixture.
-
Add a solution of Boc₂O (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with deionized water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected this compound.
Protocol 2: General Boc Deprotection
This is a general protocol for the deprotection of a Boc-protected amine.[9]
Materials:
-
Boc-protected pyrrolidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by adding a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the deprotected amine.
Data Summary
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | 66 | [4] |
| Ethylenediamine | 87 | [6] |
| 1,3-Diaminopropane | 75 | [6] |
| 1,4-Diaminobutane | 78 | [6] |
| 1,5-Diaminopentane | 65 | [6] |
| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | 45 | [13] |
Visualizations
Caption: General workflow for protecting group strategies.
Caption: Troubleshooting low mono-protection yield.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Pyrrolidine-3,4-diamine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of pyrrolidine-3,4-diamine for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for a scalable synthesis of this compound?
A1: For multi-gram scale synthesis, common starting materials include commercially available and relatively inexpensive compounds such as tartaric acid, 3-pyrroline, or derivatives of pyrrolidinone. The choice of starting material will influence the stereochemical outcome and the overall synthetic strategy.
Q2: How can I control the stereochemistry to obtain either the cis- or trans-diamine isomer?
A2: Stereocontrol is a critical aspect of the synthesis. The choice of synthetic route is the primary determinant of the stereochemical outcome. For instance, a synthesis starting from meso-2,5-dibromoadipate can be designed to yield the cis-diamine, while other routes might favor the trans isomer. Chiral resolution of a racemic mixture is another common strategy to obtain enantiomerically pure isomers.
Q3: What are the most effective methods for purifying this compound at a larger scale?
A3: Purification of the final diamine product often involves a combination of techniques. A highly effective method for separating cis and trans isomers is the fractional crystallization of their dihydrochloride salts. Due to differences in the crystal lattice energies of the diastereomeric salts, one isomer will preferentially crystallize from a suitable solvent system, such as methanol/ether. Column chromatography on silica gel can also be employed, particularly for the protected diamine intermediates.
Q4: What are the key safety precautions to consider when working with pyrrolidine derivatives and the reagents involved in this synthesis?
A4: Pyrrolidine and its derivatives should be handled in a well-ventilated fume hood, as they can be volatile and have an unpleasant odor. Many of the reagents used in the synthesis, such as sodium azide, are highly toxic and require careful handling and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving flammable solvents should be conducted away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial cyclization step. | - Incomplete reaction. - Side reactions, such as polymerization. - Inefficient purification. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Control the reaction temperature and reagent addition rate carefully. - Optimize the purification method, such as the solvent system for chromatography or crystallization. |
| Difficulty in separating cis and trans isomers. | - Similar polarities of the isomers. - Inappropriate purification technique. | - Convert the diamine mixture to their dihydrochloride salts and perform fractional crystallization. - For protected diamines, explore different solvent systems for column chromatography to improve separation. |
| Incomplete Boc deprotection. | - Insufficient acid strength or concentration. - Reaction time is too short. - Presence of acid-sensitive functional groups limiting the reaction conditions. | - Use a stronger acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). - Increase the reaction time and monitor by TLC until the starting material is consumed. - If the substrate is acid-sensitive, consider alternative deprotection methods, though these may be less scalable. |
| Formation of side products during Boc deprotection. | - Alkylation of the product by the tert-butyl cation generated during deprotection. - Reaction of the amine with residual reagents from previous steps. | - Use a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation. - Ensure the protected diamine is thoroughly purified before the deprotection step. |
| Product is an oil instead of a solid, making isolation difficult. | - Presence of residual solvent. - The free base of the diamine may be an oil at room temperature. | - Ensure all solvent is removed under high vacuum. - Convert the oily free base to a solid salt (e.g., dihydrochloride) for easier handling and purification. |
Experimental Protocols
Synthetic Scheme Overview
A common and scalable approach to cis-pyrrolidine-3,4-diamine involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity and facilitate purification. The general strategy is outlined below:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of cis-1,4-Di-Boc-pyrrolidine-3,4-diamine
This protocol is a representative method that can be adapted and scaled for preclinical studies.
Step 1: Synthesis of 1-Boc-3-pyrroline
-
To a solution of 3-pyrroline in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 1-Boc-3-pyrroline as an oil.
Step 2: Epoxidation of 1-Boc-3-pyrroline
-
Dissolve 1-Boc-3-pyrroline in DCM and cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate and then wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the epoxide.
Step 3: Azide Opening of the Epoxide
-
Dissolve the epoxide in a mixture of ethanol and water.
-
Add sodium azide and ammonium chloride.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to give the azido alcohol.
Step 4: Mesylation and Azide Displacement
-
Dissolve the azido alcohol in DCM and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride dropwise.
-
Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water and brine, then dry and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide.
-
Heat the mixture and stir overnight.
-
Cool the reaction, add water, and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layers to yield the diazide.
Step 5: Reduction of the Diazide to the Diamine
-
Dissolve the diazide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude diamine.
Step 6: Di-Boc Protection of the Diamine
-
Dissolve the crude diamine in DCM and add (Boc)₂O and triethylamine.
-
Stir at room temperature overnight.
-
Wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain cis-1,4-di-Boc-pyrrolidine-3,4-diamine.
Step 7: Deprotection to Yield cis-Pyrrolidine-3,4-diamine Dihydrochloride
-
Dissolve the purified di-Boc protected diamine in a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 4-6 hours.
-
The product will precipitate as the dihydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Comparison of a Generic Scalable Synthetic Route
| Step | Reaction | Reagents | Typical Yield | Purity | Key Considerations for Scale-up |
| 1 | Boc Protection | (Boc)₂O, Et₃N, DCM | >95% | >95% | Exothermic reaction, control temperature. |
| 2 | Epoxidation | m-CPBA, DCM | 85-95% | >90% | m-CPBA can be shock-sensitive. |
| 3 | Azide Opening | NaN₃, NH₄Cl, EtOH/H₂O | 80-90% | >90% | Sodium azide is highly toxic. |
| 4 & 5 | Diazide Formation & Reduction | MsCl, NaN₃; H₂, Pd/C | 70-80% (over 2 steps) | >85% | Hydrogenation requires specialized equipment. |
| 6 | Di-Boc Protection | (Boc)₂O, Et₃N, DCM | 85-95% | >98% (after chromatography) | Chromatography can be a bottleneck at large scale. |
| 7 | Deprotection | 4M HCl in Dioxane | >95% | >99% (after crystallization) | Gaseous HCl evolution. |
Visualizations
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Signaling Pathway for Boc Deprotection and Potential Side Reaction
Caption: Mechanism of Boc deprotection and a common side reaction.
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrrolidine-3,4-diamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the realm of drug discovery and development, understanding the pharmacological profiles of individual enantiomers and diastereomers is paramount. This guide provides a comparative overview of the biological activity of the enantiomers of pyrrolidine-3,4-diamine, a key scaffold in medicinal chemistry. While direct comparative studies on the parent (3R,4R), (3S,4S), and meso (3R,4S) enantiomers of this compound are not extensively available in public literature, this guide draws upon data from closely related derivatives to illustrate the profound impact of stereochemistry on their biological function.
The Critical Role of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds.[1] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which in turn governs its interaction with biological targets such as enzymes and receptors.[1] The presence of multiple chiral centers in substituted pyrrolidines gives rise to a variety of stereoisomers, each potentially possessing a unique biological and pharmacological profile.[1] It is well-established that different enantiomers of a chiral drug can exhibit widely different activities, with one enantiomer being therapeutically active, while the other may be inactive or even elicit undesirable side effects.[2]
Dipeptidyl Peptidase IV (DPP-4) Inhibition: A Case for the (3S,4S)-Enantiomer
Derivatives of the (3S,4S)-pyrrolidine-3,4-diamine scaffold have been prominently featured in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. The specific stereochemistry of the (3S,4S)-enantiomer is crucial for optimal binding to the active site of the DPP-4 enzyme.
Contrasting Biological Activities of Diastereomers: Agonism vs. Antagonism
A compelling example of how stereochemistry dictates biological function is found in a series of trans-4-phenylpyrrolidine-3-carboxamides. A pair of diastereoisomers, differing only in the stereochemistry at the 3 and 4 positions of the pyrrolidine ring, were found to exhibit opposing effects on the human melanocortin-4 (MC4) receptor. The (3S,4R)-isomer acts as a potent agonist, while the (3R,4S)-isomer functions as an antagonist.[3]
Quantitative Comparison of MC4 Receptor Activity
| Compound | Stereoisomer | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Activity Type |
| 13b-1 | (3S,4R) | 1.0 | 3.8 (EC50) | Agonist[3] |
| 13b-2 | (3R,4S) | 4.7 | 64 (IC50) | Antagonist[3] |
Experimental Protocols
MC4 Receptor Binding Assay:
The binding affinity of the compounds was determined using a competitive binding assay with a radiolabeled ligand.[3] Membranes from cells expressing the human MC4 receptor were incubated with a constant concentration of [¹²⁵I]NDP-α-MSH and varying concentrations of the test compounds.[3] The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then measured, and the Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[3]
MC4 Receptor Functional Assay:
The functional activity of the compounds was assessed by measuring their effect on intracellular cyclic AMP (cAMP) levels in cells expressing the human MC4 receptor.[3] For agonist activity, cells were incubated with varying concentrations of the test compound, and the accumulation of cAMP was measured using a commercially available kit. For antagonist activity, cells were incubated with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound, and the inhibition of agonist-stimulated cAMP production was measured.[3] EC50 and IC50 values were then determined from the concentration-response curves.[3]
Stereoselectivity in Enzyme Inhibition: A Study on α-Mannosidase Inhibitors
The importance of stereochemistry is further highlighted in a study of 2-(aminomethyl)pyrrolidine-3,4-diol derivatives as inhibitors of α-mannosidase. This study revealed that the (2R,3R,4S) configuration is crucial for potent inhibitory activity, while stereoisomers with the (2S,3R,4S) configuration are significantly less active.
Quantitative Comparison of α-Mannosidase Inhibition
| Compound Configuration | Representative Inhibitor | Inhibition of α-Mannosidase |
| (2R,3R,4S) | 2-{[(benzylamino)methyl]}pyrrolidine-3,4-diol | Potent Inhibitor |
| (2S,3R,4S) | (less active stereoisomer) | Weaker Inhibitor |
This difference in activity is attributed to the fact that the (2R,3R,4S) enantiomer more closely mimics the stereochemistry of the natural substrate of the enzyme.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in comparing enantiomer activity, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.
Caption: A generalized workflow for the synthesis, separation, and biological evaluation of stereoisomers.
Caption: A diagram illustrating how different enantiomers can act as an agonist or antagonist at the same receptor.
Conclusion
The available scientific literature strongly indicates that the biological activity of this compound enantiomers is highly dependent on their stereochemistry. While derivatives of the (3S,4S)-enantiomer have shown promise as DPP-4 inhibitors, compelling evidence from related pyrrolidine structures demonstrates that a change in stereoconfiguration can dramatically alter the pharmacological outcome, even leading to opposing biological effects.
This guide underscores the critical importance of synthesizing and evaluating stereochemically pure compounds in drug discovery. Further research involving the direct comparative biological evaluation of the (3R,4R), (3S,4S), and meso-(3R,4S) enantiomers of this compound is warranted to fully elucidate their therapeutic potential and to guide the rational design of future drug candidates based on this versatile scaffold.
References
Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Analogs as DPP-IV Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine and piperidine analogs as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target for type 2 diabetes. The data presented herein is based on a study that explored the replacement of a 2-benzyl-piperazine scaffold with piperidine and pyrrolidine ring systems to understand the impact of these structural modifications on inhibitory potency.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) and binding affinity (ΔG) of the synthesized analogs against DPP-IV. The data highlights how modifications to the heterocyclic scaffold and the position of the benzyl substituent influence the compounds' ability to inhibit the enzyme.
| Compound ID | Scaffold | Key Substitutions | IC50 (µM) | Binding Affinity (ΔG, Kcal/mol) |
| Lead Compound | Piperazine | 2-Benzyl | 0.019[1] | Not Reported |
| Analog 1 | Piperidine | 4-Benzyl | 1.6 ± 0.04[1] | -8.9[1] |
| Analog 2 | Pyrrolidine | 2-Benzyl | 0.3 ± 0.03[1] | -9.0[1] |
| Analog 3 | Piperazine | Phenethyl | 1.2 ± 0.04[1] | -8.9[1] |
| Analog 4 | Piperidine | 1-Benzyl, 4-Amino | 4 ± 0.08[1] | -8.9[1] |
Key Findings from SAR Analysis:
-
Scaffold Influence: The study reveals that reducing the ring size from a piperazine (in the lead compound) to a pyrrolidine (Analog 2) while maintaining the 2-benzyl substitution results in a potent inhibitor, albeit with a lower activity than the lead compound[1].
-
Substituent Position: Moving the benzyl group from the 2-position to the 4-position on a piperidine ring (Analog 1) significantly decreases inhibitory activity compared to the lead compound[1].
-
Amide Placement: Placing the amide group outside the ring system, as seen in Analog 4, appears to be detrimental to the inhibitory activity[1].
Experimental Protocols: In Vitro DPP-IV Inhibition Assay
The following is a detailed protocol for the enzymatic assay used to determine the IC50 values of the pyrrolidine and piperidine analogs.
Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: The test compounds are serially diluted in DMSO to achieve a range of concentrations for IC50 determination.
-
Assay Reaction Mixture: In each well of a 96-well plate, the following are added:
-
DPP-IV enzyme solution
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
-
Pre-incubation: The plate is incubated for a short period to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.
-
Data Analysis: The percent inhibition is calculated for each compound concentration relative to the control (DMSO). The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel enzyme inhibitors.
Caption: Workflow for a Structure-Activity Relationship (SAR) study of DPP-IV inhibitors.
References
Pyrrolidine-3,4-diamine in Drug Design: A Comparative Guide to Diamine Linkers
In the intricate world of drug design, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge connecting a targeting moiety to a payload or an E3 ligase ligand, profoundly influences the potency, selectivity, and pharmacokinetic properties of the entire construct. Among the diverse array of linker chemistries, diamines are a cornerstone, offering versatile handles for conjugation. This guide provides a comparative analysis of Pyrrolidine-3,4-diamine against other common diamine linkers, offering insights for researchers, scientists, and drug development professionals.
While direct head-to-head quantitative comparisons in a single chemical series are sparse in publicly available literature, this guide synthesizes the well-established principles of linker design to evaluate the unique structural and functional attributes of this compound. The focus will be on how its inherent rigidity and stereochemistry are expected to translate into performance advantages and disadvantages compared to more flexible acyclic diamines and other cyclic counterparts.
The Emerging Role of Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its five-membered saturated heterocyclic structure offers a three-dimensional geometry that can effectively explore chemical space, contributing to enhanced binding affinity and selectivity for biological targets.[2] The use of substituted pyrrolidines, such as this compound, as linkers introduces a degree of conformational restraint that can be advantageous in optimizing the geometry of bifunctional molecules.
Comparative Analysis of Diamine Linkers
The performance of a diamine linker is primarily dictated by its length, flexibility, polarity, and basicity. These properties collectively influence the overall conformation of the drug conjugate, its ability to engage with its target, its cell permeability, and its metabolic stability.
Table 1: Physicochemical and Structural Properties of Common Diamine Linkers
| Linker Type | Representative Structure | Key Structural Features | Expected Impact on Drug Conjugate Properties |
| Flexible Acyclic | Ethylenediamine | Linear, highly flexible | - Can adopt multiple conformations, potentially aiding in ternary complex formation in PROTACs. - High number of rotatable bonds may lead to an entropic penalty upon binding. - Generally more polar, which can affect cell permeability. |
| Cyclic (Six-membered) | Piperazine | Chair/boat conformations, semi-rigid | - Introduces conformational constraint, reducing the number of low-energy conformations. - The basic nitrogens can be protonated, influencing solubility and cell permeability.[3][4] - Widely used due to its synthetic tractability and favorable physicochemical properties. |
| Cyclic (Five-membered) | This compound | Envelope/twist conformations, rigid | - Offers significant conformational rigidity, which can pre-organize the molecule for optimal target engagement. - The stereochemistry of the diamine substituents (cis/trans) provides a handle for fine-tuning the spatial orientation of the connected moieties. - The compact structure can contribute to improved cell permeability compared to larger or more polar linkers. |
Table 2: Expected Performance Comparison of Diamine Linkers in PROTACs
| Performance Metric | This compound | Flexible Acyclic Linkers (e.g., Ethylenediamine) | Cyclic Linkers (e.g., Piperazine) |
| Ternary Complex Formation | The rigid scaffold can facilitate a pre-organized conformation, potentially leading to more stable and productive ternary complexes. However, excessive rigidity might also hinder the necessary conformational adjustments for optimal protein-protein interactions. | High flexibility can allow for easier adaptation to the surfaces of the target protein and E3 ligase, but may also lead to a less stable complex due to a higher entropic penalty upon binding. | Offers a balance between flexibility and rigidity, which has proven effective in many PROTAC designs. The defined geometry can aid in achieving productive ternary complex formation. |
| Cell Permeability | The compact and relatively non-polar nature of the pyrrolidine ring may enhance passive diffusion across cell membranes. The ability of linkers to form intramolecular hydrogen bonds to shield polar groups can also improve permeability.[5] | The higher polarity and potential for more hydrogen bond donors can negatively impact cell permeability. | The basicity of the piperazine ring can be modulated to balance solubility and permeability. Protonation at physiological pH can increase solubility but decrease permeability.[3][4] |
| Pharmacokinetics (PK) | The rigid structure may lead to improved metabolic stability by shielding susceptible metabolic sites. The overall PK profile will be highly dependent on the specific context of the entire molecule. | Flexible linkers can be more susceptible to metabolism. Their impact on PK is highly variable and depends on the overall properties of the conjugate. | The piperazine moiety is a common pharmacophore and its metabolic profile is generally well-understood, often leading to predictable PK properties. |
| Synthetic Accessibility | The synthesis of stereochemically pure this compound can be more complex compared to simpler diamines. | Generally readily available and easy to incorporate synthetically. | Widely available and synthetically versatile. |
Experimental Protocols
The evaluation of different linkers in drug design requires a suite of robust experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of bifunctional molecules like PROTACs.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the level of a target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of protein degradation against the log of the PROTAC concentration.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput assay used to predict passive membrane permeability.
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the test compounds in a suitable buffer at a known concentration.
-
Assay Procedure: Add the compound solutions to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration of the drug, V is the volume, A is the area of the membrane, and t is the incubation time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways for common PROTAC targets and a typical experimental workflow for evaluating diamine linkers.
Caption: Workflow for comparing diamine linkers in drug conjugates.
Caption: Simplified ERα signaling pathway.
Caption: Simplified BRD4 signaling pathway.
Conclusion
The selection of a diamine linker is a critical decision in the design of potent and effective drug conjugates. This compound offers a compelling structural scaffold that imparts rigidity and stereochemical control, which can be leveraged to optimize the performance of bifunctional molecules. While direct comparative data remains a key area for future research, the principles of medicinal chemistry suggest that the conformational constraint provided by the pyrrolidine ring can lead to improved target engagement, enhanced cell permeability, and favorable pharmacokinetic properties compared to more flexible linkers. However, the increased synthetic complexity of stereochemically defined pyrrolidine derivatives must be considered. Ultimately, the optimal linker is context-dependent, and empirical evaluation through the synthesis and testing of a diverse linker library remains the most effective strategy for identifying the ideal candidate for a given drug design project.
References
- 1. This compound | C4H11N3 | CID 12988583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Versatility of the Pyrrolidine-3,4-diamine Pharmacophore: A Comparative Guide
The pyrrolidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, including over 20 FDA-approved drugs.[1] Its inherent three-dimensional structure, arising from its non-planar, puckered conformation, provides an excellent framework for the spatial presentation of functional groups, which is crucial for effective interaction with biological targets.[2][3] This guide provides a comparative analysis of the pyrrolidine-3,4-diamine pharmacophore, presenting experimental data that underscores its potential and versatility in drug design.
Comparative Performance of Pyrrolidine-Based Scaffolds
The efficacy of a pharmacophore is best assessed through direct comparison with alternative scaffolds targeting the same biological molecule. The following tables summarize the in vitro activity of pyrrolidine derivatives against various targets, including a head-to-head comparison with piperidine and piperazine analogs for Dipeptidyl Peptidase IV (DPP-IV) inhibition.
Table 1: Comparative Inhibitory Activity of Pyrrolidine and Alternative Scaffolds against DPP-IV
| Compound ID | Scaffold | Target | IC50 (µM) |
| Compound 2 | 2-Benzylpyrrolidine | DPP-IV | 0.3 ± 0.03 |
| Compound 1 | 4-Benzylpiperidine | DPP-IV | 1.6 ± 0.04 |
| Compound 3 | Phenethyl-piperazine | DPP-IV | 1.2 ± 0.04 |
Data sourced from a comparative study on novel DPP-IV inhibitors.[1]
Table 2: Inhibitory Activity of Various Pyrrolidine Derivatives Against Different Biological Targets
| Compound Class | Target | Key Compound | Activity (Ki or IC50) | Comparative Control | Control Activity |
| Pyrrolidine Derivatives | Myeloid cell leukemia sequence 1 (Mcl-1) | Compound 18 | Ki = 0.077 µM | Gossypol | Ki = 0.18 µM |
| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Compound 23t | Ki = 0.001 µM | Vildagliptin | - |
| 3,4-Disubstituted Pyrrolidines | Monoamine Transporter | Analogue 12 | Ki = 0.084 µM ([3H]mazindol binding) | - | - |
Data compiled from various studies on pyrrolidine-based inhibitors.[2][4][5]
Experimental Protocols: A Closer Look at a DPP-IV Inhibition Assay
To provide a clear understanding of how the pharmacophoric activity of these compounds is quantified, a detailed protocol for a Dipeptidyl Peptidase IV (DPP-IV) inhibitor screening assay is outlined below. This method is representative of in vitro enzyme inhibition assays used in pharmacophore validation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
Test compounds (pyrrolidine derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometer with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[6][7]
Procedure:
-
Reagent Preparation:
-
Dilute the 10X Assay Buffer to a 1X working solution with HPLC-grade water.[6]
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Dilute the human recombinant DPP-IV enzyme in the assay buffer to the desired working concentration.
-
Dilute the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent used for the inhibitors.
-
Background Wells (Blank): Add 40 µL of diluted Assay Buffer and 10 µL of the solvent.
-
Inhibitor Wells: Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of each concentration of the test compounds.
-
Positive Control Wells: Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the positive control inhibitor.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.[6]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[6]
-
Visualizing the Validation Workflow and Biological Impact
The validation of a pharmacophore is a multi-step process that combines computational modeling with experimental verification. The following diagrams, created using the DOT language for Graphviz, illustrate a typical pharmacophore validation workflow and a key signaling pathway influenced by certain pyrrolidine-containing compounds.
Certain pyrrolidine-containing compounds have been shown to modulate pro-inflammatory signaling pathways, such as the MAPK p38 and NF-κB pathways.[4] This inhibitory action on key signaling molecules can lead to a reduction in the expression of pro-inflammatory cytokines, highlighting the therapeutic potential of this pharmacophore in inflammatory diseases.[4]
Conclusion
The data presented in this guide strongly support the validation of the pyrrolidine scaffold as a versatile and potent pharmacophore in drug discovery. The comparative analysis demonstrates that pyrrolidine-based compounds can exhibit superior or comparable activity to alternative heterocyclic systems. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for fine-tuning of interactions with biological targets, leading to enhanced potency and selectivity. The successful application of pyrrolidine derivatives across a wide range of therapeutic areas, from metabolic disorders to oncology, underscores the continued importance of this pharmacophore in the development of novel therapeutics.
References
- 1. oatext.com [oatext.com]
- 2. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyrrolidine-3,4-diamine Derivatives: A Comparative Guide to Enzyme Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative analysis of pyrrolidine-3,4-diamine and related pyrrolidine-based inhibitors targeting key enzymes in various disease pathways. We present a synthesis of experimental data, detailed methodologies, and visual representations of relevant biological processes to facilitate an objective evaluation of their efficacy against established alternatives.
I. Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase
Pyrrolidine derivatives have emerged as potent inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. Their inhibition is a key strategy in the management of type 2 diabetes.
Comparative Efficacy
The inhibitory activities of various pyrrolidine derivatives have been evaluated against α-amylase and α-glucosidase, with the common antidiabetic drug acarbose serving as a benchmark. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below.
| Compound Class | Derivative | Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| Pyrrolidine Amides | 3a | α-Amylase | 36.32 | Acarbose | 5.50 | [1] |
| 3g (4-methoxy analogue) | α-Amylase | 26.24 | Acarbose | 5.50 | [1][2] | |
| 3f | α-Glucosidase | 27.51 | Acarbose | - | [2] | |
| 3g (4-methoxy analogue) | α-Glucosidase | 18.04 | Acarbose | - | [2] | |
| N-acetylpyrrolidine | 4a (N-benzyl) | α-Glucosidase | 0.52 mM | - | - | [3] |
| 4b (N-tosyl) | α-Glucosidase | 1.64 mM | - | - | [3] | |
| Pyrrolidine-based Pyrazolines | 21 (ortho-trifluoromethoxy) | α-Glucosidase | 52.79 µM | Acarbose | 121.65 µM | [4] |
Key Observations:
-
Certain pyrrolidine derivatives, such as the 4-methoxy analogue 3g , exhibit noteworthy inhibitory activity against both α-amylase and α-glucosidase.[1][2]
-
N-substituted acetylpyrrolidine derivatives have also demonstrated potent α-glucosidase inhibition.[3]
-
Specifically, pyrrolidine-based pyrazolines have been identified as more effective α-glucosidase inhibitors than the standard drug acarbose.[4]
Experimental Protocol: α-Glucosidase Inhibition Assay
The following protocol outlines a common method for assessing the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (pyrrolidine derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (1 U/mL) in phosphate buffer.
-
In a 96-well plate, add 10 µL of the enzyme solution to wells containing various concentrations of the test compounds or acarbose.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 125 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of 1 M pNPG substrate to each well.
-
Incubate the plate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Signaling Pathway: Glucose Metabolism and Inhibition
Caption: Inhibition of α-glucosidase by pyrrolidine derivatives blocks carbohydrate digestion.
II. Targeting Bacterial Cell Wall Synthesis: MurA Inhibition
The enzyme MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes it an attractive target for the development of novel antibiotics. Pyrrolidinedione-based compounds have been identified as a new class of reversible MurA inhibitors.
Comparative Efficacy
The efficacy of pyrrolidinedione-based MurA inhibitors has been compared to the clinically used irreversible inhibitor, fosfomycin .
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Key Feature | Reference |
| Pyrrolidinediones | 46 | MurA (Wild Type) | 4.5 | Fosfomycin | 8.8 | Reversible, effective against fosfomycin-resistant mutant | [5][6] |
| Pyrrolidinediones | 7 | MurA (Wild Type) | 5.0 | Fosfomycin | - | Equipotent to fosfomycin under assay conditions | [5] |
Key Observations:
-
Pyrrolidinedione-based inhibitors demonstrate potent activity against wild-type MurA, with some compounds showing efficacy comparable to fosfomycin.[5]
-
Crucially, these inhibitors are also effective against the fosfomycin-resistant MurA C115D mutant, highlighting their potential to overcome existing resistance mechanisms.[5]
Experimental Protocol: MurA Inhibition Assay (Malachite Green Method)
This colorimetric assay measures the release of inorganic phosphate, a product of the MurA-catalyzed reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
Test compounds (pyrrolidinediones)
-
Fosfomycin (positive control)
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, UNAG, and PEP.
-
Add the test compounds or fosfomycin at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding the purified MurA enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of released inorganic phosphate by adding the malachite green reagent.
-
Read the absorbance at 650 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Workflow: MurA Inhibition Assay
References
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pyrrolidine-3,4-diamine Derivatives: A Comparative Analysis of Antibacterial Efficacy
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrrolidine-3,4-diamine derivatives have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a comprehensive comparison of these derivatives against established antibiotics, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.
Performance Benchmark: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrrolidine derivatives against a range of Gram-positive and Gram-negative bacteria, benchmarked against widely used antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Pyrrolidine Derivatives | |||||
| Compound 4a | 32 | 32 | 64-125 | 64 | [1] |
| Compound 4b | 32 | 32 | 64-125 | 64 | [1] |
| Compound 4c | 32 | 32 | 64-125 | - | [1] |
| Compound 4d | 32 | 32 | 64-125 | 64 | [1] |
| Compound 8 | 16-64 | - | - | - | [2][3] |
| Compound 11 | 30.53 ± 0.42 | 21.70 ± 0.36 | No activity | No activity | [4] |
| Known Antibiotics | |||||
| Amoxicillin | - | 64 | 64 | 256 | [1] |
| Ampicillin | - | 78 | 64 | - | [1] |
| Ciprofloxacin | 0.50-16 | - | - | - | [2][3] |
Experimental Protocols
The determination of antibacterial activity is conducted through standardized and reproducible methods. The most common techniques cited in the evaluation of pyrrolidine derivatives are the broth microdilution method and the agar well diffusion method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds (pyrrolidine derivatives) and reference antibiotics, dissolved in an appropriate solvent
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and reference antibiotics. A serial two-fold dilution is then performed in the microtiter plate wells using the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending a few colonies from a fresh agar plate into the broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, is inoculated with 100 µL of the prepared bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Potential Mechanisms of Action
The antibacterial effect of pyrrolidine derivatives is believed to stem from their ability to interfere with essential bacterial cellular processes. While the precise signaling pathways for all derivatives are still under investigation, evidence suggests potential inhibition of DNA replication and cell wall synthesis.
Inhibition of DNA Replication
Some studies suggest that certain pyrrolidine derivatives may act as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. This mechanism is analogous to that of the well-established quinolone class of antibiotics.
Inhibition of Cell Wall Synthesis
Another potential mechanism of action for pyrrolidine derivatives is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. Beta-lactam antibiotics, for example, function by inhibiting penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. It is plausible that certain pyrrolidine derivatives could also target key enzymes within this pathway.
Conclusion
The preliminary data on this compound derivatives demonstrate their potential as a new class of antibacterial agents. Several derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable or superior to some established antibiotics. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced efficacy and safety. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Computationally Predicting Pyrrolidine-3,4-diamine Binding Modes
For drug development professionals and researchers, understanding how a molecule binds to its target is paramount. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and serves as a versatile building block in medicinal chemistry.[1][2][3] Its three-dimensional structure allows for a thorough exploration of the pharmacophore space, contributing significantly to the stereochemistry and biological activity of a compound.[3][4] This guide provides a comparative overview of computational methods used to predict the binding modes of pyrrolidine derivatives, with a focus on providing actionable data and detailed protocols for researchers in the field.
While direct studies on Pyrrolidine-3,4-diamine are limited in the public domain, this guide draws parallels from computational studies on other pyrrolidine derivatives to provide a robust framework for predicting their binding interactions. The methodologies discussed are broadly applicable to various pyrrolidine-based scaffolds.
Computational Methodologies: A Comparative Overview
The prediction of ligand-protein binding modes is a multi-faceted process that often involves a combination of computational techniques. The most common workflow involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the predicted pose and refine the binding interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[5] It is a crucial first step in structure-based drug design, allowing for the rapid screening of large compound libraries.
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the ligand-receptor complex. By simulating the movements of atoms over time, researchers can assess the stability of the binding pose, observe conformational changes, and calculate binding free energies.[5][6]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity.[7] 3D-QSAR models can provide insights into the structural requirements for potent inhibitors.[6][8]
Below is a typical workflow for the computational prediction of binding modes:
References
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of Pyrrolidine-Containing Ligands: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity profile of a ligand scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of ligands based on a pyrrolidine framework, with a specific focus on a substituted dihydropyrrolo[3,4-d]imidazole derivative as a case study for kinase inhibition. Due to a scarcity of publicly available, broad cross-reactivity screening data for simple Pyrrolidine-3,4-diamine based ligands, this guide leverages a detailed kinase panel screening of a more complex, yet structurally related, molecule to illustrate the principles and data presentation of a cross-reactivity study.
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into the design of molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and transporters.[1] The stereochemistry of the pyrrolidine ring itself can be a key determinant of selectivity. For example, altering the stereochemistry at the 3'-position of certain pyrrolidine-containing molecules can shift their inhibitory preference between kinases such as the epidermal growth factor receptor (EGFR) and the fibroblast growth factor receptor (FGFR).[2][3]
Case Study: Kinase Selectivity of a Dihydropyrrolo[3,4-d]imidazole-based JNK3 Inhibitor
To provide a quantitative look at cross-reactivity, we present data on a novel c-Jun-N-terminal Kinase 3 (JNK3) inhibitor, compound 18a ((R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide).[4] This compound, while structurally complex, contains a substituted pyrrolidine moiety and has been profiled against a panel of 38 kinases, offering valuable insights into its selectivity.
Data Presentation: Kinase Inhibition Profile of Compound 18a
The inhibitory activity of compound 18a was assessed at a concentration of 10 µM against a panel of 38 kinases. The percentage of inhibition was determined, and for highly inhibited kinases, the IC50 value was subsequently calculated.[4]
| Target Kinase | % Inhibition at 10 µM | IC50 (nM) | Target Kinase | % Inhibition at 10 µM |
| JNK3 | >95% | 2.69 | LCK | <10% |
| JNK2 | >95% | 15.7 | SRC | <10% |
| RIPK3 | >95% | 23.4 | FYN | <10% |
| GSK3β | 85% | 45.2 | YES | <10% |
| JNK1 | 78% | >100 | FGR | <10% |
| p38α | 65% | >100 | HCK | <10% |
| p38β | 58% | >100 | LYN | <10% |
| ERK1 | <10% | - | BLK | <10% |
| ERK2 | <10% | - | ABL | <10% |
| MEK1 | <10% | - | ARG | <10% |
| MKK4 | <10% | - | c-RAF | <10% |
| MKK6 | <10% | - | BRAF | <10% |
| AKT1 | <10% | - | BRAF V600E | <10% |
| AKT2 | <10% | - | EGFR | <10% |
| AKT3 | <10% | - | HER2 | <10% |
| PDK1 | <10% | - | HER4 | <10% |
| mTOR | <10% | - | VEGFR2 | <10% |
| PI3Kα | <10% | - | FLT3 | <10% |
| PI3Kβ | <10% | - | c-KIT | <10% |
| PI3Kγ | <10% | - | c-MET | <10% |
| PI3Kδ | <10% | - | TIE2 | <10% |
| CDK2 | <10% | - | FAK | <10% |
Data summarized from a study on novel JNK3 inhibitors.[4]
As the data indicates, compound 18a is a potent inhibitor of JNK3 with an IC50 of 2.69 nM.[4] It also demonstrates significant activity against JNK2, RIPK3, and GSK3β.[4] However, it shows high selectivity over the other 34 kinases in the panel, with most exhibiting less than 10% inhibition at a 10 µM concentration.[4] This highlights a favorable selectivity profile for a kinase inhibitor, though the activity against closely related JNK isoforms and other kinases like RIPK3 and GSK3β would need to be considered in further development.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for accurate interpretation and comparison.
Kinase Inhibition Assay Protocol
The kinase inhibitory activity of compound 18a was determined using a mobility shift assay.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, a fluorescently labeled substrate peptide, and ATP in a kinase buffer.
-
Compound Incubation: The test compound (e.g., compound 18a ) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer.
-
Electrophoretic Separation: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The substrate peptide and the phosphorylated product are separated based on their different mobility in the electric field.
-
Data Analysis: The amount of phosphorylated product is quantified by detecting the fluorescent signal. The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. For IC50 determination, the percentage of inhibition is plotted against a range of inhibitor concentrations, and the data is fitted to a sigmoidal dose-response curve.
Visualizing Biological and Experimental Frameworks
Diagrams generated using Graphviz provide a clear visual representation of complex systems and workflows.
Caption: Simplified JNK signaling pathway and the point of inhibition.
Caption: Experimental workflow for kinase inhibitor profiling.
This guide demonstrates a structured approach to presenting and interpreting cross-reactivity data for pyrrolidine-based ligands. While the search for broad selectivity data on simple this compound scaffolds remains challenging, the principles of rigorous profiling and clear data presentation, as exemplified by the JNK3 inhibitor case study, are universally applicable in the quest for developing highly selective and safe new medicines.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Pyrrolidine-3,4-diamine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for pyrrolidine-3,4-diamine was not located during our search. The following disposal procedures are based on general principles for handling water-soluble, organic amines and information on structurally related compounds. Researchers must conduct a thorough risk assessment based on the known and potential hazards of this compound and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal.
Hazard Profile of Related Pyrrolidine Compounds
To underscore the importance of specific handling procedures, the table below compares the known hazards of the parent compound, pyrrolidine, with a substituted pyrrolidine derivative. This illustrates how functional group modifications can alter the hazard profile of a molecule. Given that this compound is a diamine, it is prudent to assume it may be corrosive and harmful.
| Hazard Statement | Pyrrolidine | (3R,4S)-rel-3,4-Pyrrolidinediol, hydrochloride |
| Flammability | Highly flammable liquid and vapour[1][2][3] | Not classified as flammable[4] |
| Acute Toxicity (Oral) | Harmful if swallowed[1][2] | Harmful if swallowed[5] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[1] | May cause respiratory irritation[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[1][2] | Causes skin irritation[5] |
| Eye Damage/Irritation | Causes severe skin burns and eye damage[1][2] | Causes serious eye irritation[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with organic amines.
3. Small Spills:
-
For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
4. Large Quantities or Unused Product:
-
Unused or excess this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize or treat the chemical unless you are trained to do so and it is part of an approved institutional protocol.
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
5. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water, if the compound is water-soluble).
-
The rinsate should be collected as hazardous waste.
-
After rinsing, the container may be disposed of according to institutional guidelines for chemically contaminated containers.
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for the disposal of a laboratory chemical like this compound, especially in the absence of a specific SDS.
Caption: Decision workflow for the disposal of this compound.
This structured approach ensures that even with incomplete information, the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance.
References
Personal protective equipment for handling Pyrrolidine-3,4-diamine
Essential Safety and Handling Guide for Pyrrolidine-3,4-diamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, focusing on personal protective equipment (PPE), operational plans, and disposal protocols.
Hazard Summary:
This compound is a chemical that requires careful handling due to its potential hazards. Based on the data for the parent compound, pyrrolidine, it is classified as a flammable liquid and vapor that can cause severe skin and eye burns.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes.[1] |
| Skin | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Examples include PVC gloves.[4] The selection of suitable gloves depends on the material and manufacturer's specifications.[4] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] When handling corrosive liquids, trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A self-contained breathing apparatus is recommended for firefighting.[2][5][6] |
| Feet | Safety footwear or safety gumboots | Rubber boots are a suitable option.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
Spill Management:
-
In case of a spill, immediately remove all sources of ignition.[1][4]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][9]
-
Place the absorbed material into a suitable, closed container for disposal.[1][6]
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.[2][8]
-
Do not dispose of the chemical into drains or the environment.[3][8]
-
Handle empty containers with care as they may retain product residue and are flammable.[2][9]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1][7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1]
Visual Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for accidental exposure.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
